molecular formula C10H11BrO2 B175496 2-(2-Bromophenyl)-2-methylpropanoic acid CAS No. 113948-00-8

2-(2-Bromophenyl)-2-methylpropanoic acid

Katalognummer: B175496
CAS-Nummer: 113948-00-8
Molekulargewicht: 243.1 g/mol
InChI-Schlüssel: FLSGJYHPNFXLSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromophenyl)-2-methylpropanoic acid is a versatile small-molecule scaffold prized in medicinal chemistry and organic synthesis for its unique steric and electronic properties . The molecule features a carboxylic acid functional group and a bromine atom on the ortho-position of the phenyl ring, creating a sterically hindered structure that is highly valuable for constructing complex molecular architectures . This compound is primarily employed as a key synthetic intermediate or building block in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine serves as a handle for palladium-catalyzed carbon-carbon bond formation . The presence of both the halogen and the acid group on a neopentyl-type core makes it a privileged structure in the development of potential pharmaceutical candidates, including for the exploration of non-steroidal anti-inflammatory drug (NSAID) analogs and other biologically active small molecules. Its rigid framework is instrumental for probing protein-ligand interactions and for introducing specific conformational constraints into target molecules during drug discovery programs. This product is intended for research and further manufacturing applications only and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSGJYHPNFXLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556011
Record name 2-(2-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113948-00-8
Record name 2-(2-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(2-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(2-Bromophenyl)-2-methylpropanoic acid (CAS Number: 113948-00-8), a crucial building block in synthetic organic chemistry. While its para-substituted isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, is a well-documented precursor in the synthesis of the antihistamine fexofenadine, the ortho-substituted analogue presents unique synthetic challenges and opportunities. This document will cover the core physicochemical properties, plausible synthetic strategies, analytical characterization, and potential applications of this compound, offering valuable insights for professionals in drug discovery and materials science.

Introduction: The Significance of Ortho-Substituted Phenylpropanoic Acids

Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The substitution pattern on the phenyl ring profoundly influences the biological activity and metabolic profile of these molecules. While para-substitution is common, ortho-substituted analogues like 2-(2-Bromophenyl)-2-methylpropanoic acid are of particular interest due to the steric and electronic effects imparted by the ortho-bromo group. This substituent can enforce specific conformations, modulate acidity, and serve as a handle for further chemical transformations, making it a valuable synthon for creating novel chemical entities.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in research and development.

PropertyValueSource
CAS Number 113948-00-8SynQuest Labs
Molecular Formula C₁₀H₁₁BrO₂SynQuest Labs
Molecular Weight 243.10 g/mol SynQuest Labs
Appearance White to off-white solidGeneric
Melting Point 100-102 °C
Purity Typically >98%Generic

Safety Information:

According to the Safety Data Sheet (SDS) provided by SynQuest Labs, 2-(2-Bromophenyl)-2-methylpropanoic acid is classified as follows:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Eye Irritation (Category 2A) : Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthetic Strategies: Navigating the Challenges of Ortho-Substitution

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the carboxylic acid moiety from a suitable precursor.

G target 2-(2-Bromophenyl)-2-methylpropanoic acid intermediate1 2-(2-Bromophenyl)propanenitrile target->intermediate1 Hydrolysis intermediate2 Grignard Reagent of 1-bromo-2-ethylbenzene target->intermediate2 Carboxylation (CO2) starting_material2 2-Bromophenylacetic acid target->starting_material2 Methylation starting_material1 1-Bromo-2-vinylbenzene intermediate1->starting_material1 Hydrocyanation intermediate2->starting_material1 Mg

Caption: Retrosynthetic pathways for 2-(2-Bromophenyl)-2-methylpropanoic acid.

Plausible Synthetic Routes

Route A: From 2-Bromophenylacetic Acid

This is a common and direct approach for the synthesis of 2-arylpropanoic acids.

  • Esterification: 2-Bromophenylacetic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the acidic proton and prevent side reactions. This is typically achieved by refluxing the acid in the presence of the alcohol and a catalytic amount of a strong acid like sulfuric acid.

  • α-Methylation: The ester is then deprotonated at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The resulting enolate is then quenched with an electrophilic methyl source, such as methyl iodide. This step is repeated to introduce the second methyl group.

  • Hydrolysis: The resulting 2-(2-bromophenyl)-2-methylpropanoate ester is hydrolyzed back to the carboxylic acid using either acidic or basic conditions.

Experimental Protocol (Hypothetical):

  • Step 1: Esterification of 2-Bromophenylacetic Acid: To a solution of 2-bromophenylacetic acid (1 eq.) in methanol (5-10 volumes) is added concentrated sulfuric acid (0.1 eq.) dropwise. The mixture is heated to reflux for 4-6 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

  • Step 2: α,α-Dimethylation: To a solution of LDA (2.2 eq.) in dry THF at -78 °C is added a solution of the methyl 2-(2-bromophenyl)acetate (1 eq.) in dry THF dropwise. The reaction is stirred at -78 °C for 1 hour. Methyl iodide (2.5 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Step 3: Saponification: The purified methyl 2-(2-bromophenyl)-2-methylpropanoate (1 eq.) is dissolved in a mixture of THF and water. Lithium hydroxide (2-3 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The precipitated product is filtered, washed with water, and dried to afford 2-(2-bromophenyl)-2-methylpropanoic acid.

Causality Behind Experimental Choices:

  • The use of a strong, sterically hindered base like LDA for deprotonation is crucial to favor the formation of the kinetic enolate and minimize self-condensation of the ester.

  • Low temperatures (-78 °C) are employed during the deprotonation and alkylation steps to control the reactivity of the organolithium reagent and prevent side reactions.

  • Esterification prior to methylation protects the carboxylic acid, which would otherwise be deprotonated by the strong base.

Route B: Grignard Reaction and Carboxylation

This route involves the formation of an organometallic intermediate followed by reaction with carbon dioxide.

  • Formation of Grignard Reagent: 1-Bromo-2-(1-bromoethyl)benzene would be the ideal starting material. However, its synthesis is non-trivial. A more feasible approach might start from 1-bromo-2-ethylbenzene. Conversion to the corresponding Grignard reagent by reaction with magnesium metal in an ether solvent.

  • Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice) to form the magnesium carboxylate salt.

  • Acidification: Subsequent workup with an aqueous acid (e.g., HCl) protonates the carboxylate to yield the final product.

Challenges: The primary challenge with this route is the potential for the Grignard reagent to be sterically hindered, which could affect the efficiency of the carboxylation step.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (4H): A complex multiplet pattern in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the four protons on the bromophenyl ring.

    • Methyl Protons (6H): A singlet in the aliphatic region (typically δ 1.5-1.7 ppm) corresponding to the two equivalent methyl groups.

    • Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which is often exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm), including the carbon attached to the bromine atom (which will be shifted upfield compared to the others) and the quaternary carbon attached to the propanoic acid moiety.

    • Quaternary Carbon (C(CH₃)₂): A signal in the aliphatic region (typically δ 45-55 ppm).

    • Methyl Carbons: A single signal in the upfield aliphatic region (typically δ 25-30 ppm).

    • Carbonyl Carbon: A signal in the downfield region (typically δ 175-185 ppm).

Infrared (IR) Spectroscopy

Based on the functional groups present, the IR spectrum is expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[2]

  • C-H Stretch (Aliphatic): Absorptions in the region of 2850-3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption in the region of 1700-1725 cm⁻¹.[2]

  • C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (243.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 242 and 244 ([M]⁺ and [M+2]⁺).

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of a bromine radical (-Br, 79/81 Da).

Applications in Drug Development and Materials Science

While specific applications for 2-(2-Bromophenyl)-2-methylpropanoic acid are not well-documented, its structure suggests several potential uses, drawing parallels with its more studied para-isomer.

As a Pharmaceutical Intermediate

The para-isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the synthesis of fexofenadine, a non-sedating antihistamine.[3][4][5] The ortho-isomer could potentially be used to synthesize novel analogues of fexofenadine or other biologically active molecules. The ortho-bromo substituent can be exploited in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity and explore structure-activity relationships.

G cluster_0 Synthesis of Novel Drug Candidates 2-(2-Bromophenyl)-2-methylpropanoic acid 2-(2-Bromophenyl)-2-methylpropanoic acid Cross-Coupling Reaction Cross-Coupling Reaction 2-(2-Bromophenyl)-2-methylpropanoic acid->Cross-Coupling Reaction Suzuki, Heck, etc. Novel Arylpropanoic Acid Derivative Novel Arylpropanoic Acid Derivative Cross-Coupling Reaction->Novel Arylpropanoic Acid Derivative Biological Screening Biological Screening Novel Arylpropanoic Acid Derivative->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

Caption: Workflow for the use of 2-(2-Bromophenyl)-2-methylpropanoic acid in drug discovery.

In Materials Science

The presence of a reactive bromine atom and a carboxylic acid functional group makes this molecule a candidate for the synthesis of functionalized polymers and other advanced materials. The carboxylic acid can be used for polymerization or for grafting onto surfaces, while the bromo-phenyl group can be modified to tune the electronic or photophysical properties of the resulting material.

Conclusion

2-(2-Bromophenyl)-2-methylpropanoic acid is a valuable, albeit understudied, chemical entity with significant potential in both pharmaceutical and materials science research. While its synthesis presents some challenges due to the ortho-substitution pattern, established organic chemistry principles provide a clear roadmap for its preparation. The unique electronic and steric properties conferred by the ortho-bromo group make it an attractive starting point for the design and synthesis of novel molecules with tailored properties. Further research into the synthesis, characterization, and applications of this compound is warranted and is likely to yield exciting new discoveries.

References

  • Guangzhou Weibo Technology Co., Ltd. (n.d.). 2-(2-Bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
  • US Patent No. US20120309973A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • European Patent No. EP2532644A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Structural Analysis of 2-(2-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive methodological framework for the complete structural elucidation of 2-(2-Bromophenyl)-2-methylpropanoic acid. Intended for researchers, chemists, and drug development professionals, this document outlines a multi-technique analytical strategy, moving from initial spectroscopic assessment to definitive structural confirmation. We delve into the causality behind experimental choices and present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The narrative emphasizes a predictive approach based on established chemical principles and data from analogous structures, offering field-proven insights into what to expect during analysis and how to interpret the resulting data with confidence.

Introduction

2-(2-Bromophenyl)-2-methylpropanoic acid is a substituted aromatic carboxylic acid. Molecules of this class serve as critical building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The precise placement of the bromine atom at the ortho position, combined with the quaternary carbon center, imparts unique steric and electronic properties that can significantly influence molecular interactions and reactivity.

Given its potential utility, the unambiguous confirmation of its chemical structure is a prerequisite for any research or development application. The presence of constitutional isomers, such as the meta (3-bromo) and para (4-bromo) variants, necessitates a rigorous and multi-faceted analytical approach to ensure identity and purity. This guide presents a logical workflow for achieving complete structural characterization, emphasizing the integration of spectroscopic data to build an irrefutable structural argument.

Strategic Analytical Workflow

A robust structural elucidation campaign does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Our strategy begins with non-destructive spectroscopic methods (NMR, FTIR) to define the carbon-hydrogen framework and identify functional groups. Mass spectrometry then provides crucial molecular weight information and fragmentation data. Finally, for an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction stands as the ultimate arbiter.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Elucidation cluster_2 Definitive Confirmation Purity Purity & Isomer Check (HPLC/GC) NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Isomer Differentiation Purity->NMR Informs sample preparation Properties Physicochemical Properties (Solubility, MP) MS Mass Spectrometry (ESI/EI) - Molecular Weight - Bromine Isotope Pattern NMR->MS Confirms framework XRAY Single-Crystal X-Ray Diffraction - Absolute Structure - Solid-State Conformation NMR->XRAY Provides basis for crystallization attempts FTIR FTIR Spectroscopy - Functional Groups (COOH, Ar-Br) MS->FTIR Confirms MW MS->XRAY Provides basis for crystallization attempts FTIR->XRAY Provides basis for crystallization attempts

Caption: Strategic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Backbone

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(2-Bromophenyl)-2-methylpropanoic acid, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring.

Causality of Experimental Choice: We prioritize NMR because it provides direct evidence of atom connectivity through chemical shifts, integration, and spin-spin coupling. This allows us to distinguish the target ortho isomer from its meta and para counterparts, which would exhibit distinctly different aromatic region spectra.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to have three distinct regions:

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~11-12Broad Singlet1H-COOH The acidic proton is typically broad, downfield, and its chemical shift is highly dependent on concentration and solvent.
7.10 - 7.65Complex Multiplets4HAr-H The four aromatic protons are all non-equivalent due to the ortho-substituents, leading to a complex, overlapping pattern of doublets and triplets. This complexity is a key indicator of the ortho substitution pattern.
~1.65Singlet6H-C(CH₃)₂ The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a single, sharp peak with an integration of 6H.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, confirming the molecular symmetry.

Predicted δ (ppm)AssignmentRationale
~180-185-COOH The carboxylic acid carbon is the most deshielded carbon, appearing far downfield.
~145Ar-C (quaternary, C-C)The aromatic carbon directly attached to the propanoic acid moiety.
~134Ar-CH Aromatic methine carbon.
~130Ar-CH Aromatic methine carbon.
~128Ar-CH Aromatic methine carbon.
~127Ar-CH Aromatic methine carbon.
~123Ar-C (quaternary, C-Br)The aromatic carbon directly attached to the bromine atom is shielded relative to the other quaternary carbon.
~45-50-C(CH₃)₂ (quaternary)The aliphatic quaternary carbon.
~25-C(CH₃)₂ The two equivalent methyl carbons.
Advanced 2D NMR for Unambiguous Assignment

Should the 1D spectra prove ambiguous, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides definitive connectivity information. An HMBC experiment would reveal correlations between protons and carbons separated by 2-3 bonds, cementing the structural assignment.

G H_methyl->C_quat_aliphatic H_methyl->C_quat_aromatic H_methyl->C_methyl H_arom1->C_quat_aromatic H_arom2->C_quat_aliphatic

Caption: Key predicted HMBC correlations for assignment.

Protocol 2.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 10-20 mg of the compound into a clean, dry vial.[1] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2]

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool or a Kimwipe directly into a 5 mm NMR tube to remove any particulate matter.[3]

  • Standard: The residual protium signal in CDCl₃ (δ ≈ 7.26 ppm) can be used for spectral calibration. For higher accuracy, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[2][4]

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. A sufficient signal-to-noise ratio should be achievable with 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (e.g., 1024 scans or more) will be necessary.[2]

    • If needed, perform standard 2D experiments (e.g., COSY, HSQC, HMBC) using the spectrometer's pre-defined parameter sets.

Mass Spectrometry (MS): Molecular Weight and Elemental Clues

Mass spectrometry provides the molecular weight of the compound, offering powerful confirmation of the elemental formula. For halogenated compounds, MS is particularly diagnostic.

Causality of Experimental Choice: The key reason for using MS is to observe the molecular ion and confirm the presence of a single bromine atom. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a characteristic "doublet" peak for the molecular ion (M⁺) and any bromine-containing fragments, where the peaks are separated by 2 mass units (M⁺ and M+2) and have nearly equal intensity. This isotopic signature is a definitive indicator for the presence of bromine.[5]

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 242 and m/z 244, corresponding to [C₁₀H₁₁⁷⁹BrO₂]⁺ and [C₁₀H₁₁⁸¹BrO₂]⁺.

  • Key Fragments:

    • [M - COOH]⁺: Loss of the carboxylic acid group (45 Da) would yield prominent peaks at m/z 197/199.

    • [M - Br]⁺: Loss of the bromine radical (79/81 Da) would result in a peak at m/z 163.

    • Further fragmentation of the aromatic ring and alkyl chain would produce a complex fingerprint in the lower mass region.[6][7]

Protocol 3.1: ESI-MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.[8]

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[9]

  • Dilution: Create a dilute solution for infusion by taking ~10 µL of the stock and diluting it into 1 mL of the same solvent. To aid ionization in negative mode, a trace amount of a weak base like ammonium hydroxide can be added. For positive mode, formic acid is a common additive.[8][9]

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[10]

  • Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed at m/z 241/243. In positive ion mode, adducts such as [M+H]⁺ (m/z 243/245) or [M+Na]⁺ (m/z 265/267) may be observed.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Causality of Experimental Choice: This technique is chosen for its ability to quickly verify the presence of the carboxylic acid moiety (both the O-H and C=O bonds) and the aromatic ring, which are the core functional components of the molecule.

Predicted Characteristic Absorption Bands
Wavenumber (cm⁻¹)VibrationAppearance
3300 - 2500O-H stretch (Carboxylic Acid)Very broad, strong
~3050C-H stretch (Aromatic)Medium, sharp
~2980C-H stretch (Aliphatic)Medium, sharp
1710 - 1690C=O stretch (Carboxylic Acid)Strong, sharp
~1600, ~1470C=C stretch (Aromatic Ring)Medium to strong
1320 - 1210C-O stretch (Carboxylic Acid)Strong
~750C-H bend (ortho-disubstituted)Strong

References for peak assignments:[12][13][14][15]

Protocol 4.1: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred method as it requires minimal to no sample preparation.[16][17]

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.[16]

  • Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Definitive Confirmation and Purity

Single-Crystal X-ray Diffraction

For absolute and unambiguous proof of structure, especially the confirmation of the ortho regiochemistry, single-crystal X-ray crystallography is the gold standard.[18][19] It provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation. Obtaining suitable crystals is often the rate-limiting step and typically involves slow evaporation of a saturated solution of the compound in various solvents.[20][21]

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the sample and quantifying any isomeric impurities.[22]

Protocol 5.1: Reversed-Phase HPLC

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B) is typically effective for separating aromatic carboxylic acids.[23]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm) is appropriate.

  • Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 1 mg/mL and filter it before injection.

Conclusion

The structural analysis of 2-(2-Bromophenyl)-2-methylpropanoic acid requires a synergistic application of modern analytical techniques. NMR spectroscopy establishes the fundamental connectivity and isomeric identity. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern. FTIR provides rapid verification of essential functional groups. Finally, HPLC ensures the sample's purity, while X-ray crystallography offers the ultimate, definitive structural proof. By following the predictive models and detailed protocols outlined in this guide, researchers can approach the structural elucidation of this compound with a clear strategy, ensuring data integrity and confidence in their results.

References

  • Excillum. Small molecule crystallography. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Gonnella, N. C. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Online] Available at: [Link] (Accessed February 10, 2026).

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Emory University. Small molecule NMR sample preparation. [Online] Available at: [Link] (Accessed February 10, 2026).

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Minor, W., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(5), 385-399. Available at: [Link] (Accessed February 10, 2026).

  • Bruker. NMR Sample Preparation. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Online] Available at: [Link] (Accessed February 10, 2026).

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Denecker, M., et al. (2014). Protocol device used for FTIR-ATR spectroscopy. Droplet is confined between a transparent window of CaF2 and the ATR crystal. [Online] ResearchGate. Available at: [Link] (Accessed February 10, 2026).

  • Tundo, P., et al. (2000). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses, 77, 235. Available at: [Link] (Accessed February 10, 2026).

  • Matyjaszczyk, I. (1996). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Applications, 681(1), 1-19. Available at: [Link] (Accessed February 10, 2026).

  • University of Oxford. Protocol for ESI Accurate Mass Service. [Online] Available at: [Link] (Accessed February 10, 2026).

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Deme, R., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 679. Available at: [Link] (Accessed February 10, 2026).

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Video] YouTube. Available at: [Link] (Accessed February 10, 2026).

  • PrepChem.com. Synthesis of 2-phenylpropionic acid. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987. Available at: [Link] (Accessed February 10, 2026).

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Online] Available at: [Link] (Accessed February 10, 2026).

  • University of Calgary. IR: carboxylic acids. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Fleck, M., et al. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 23(11), 2991. Available at: [Link] (Accessed February 10, 2026).

  • Mestrelab Research. Download NMR Predict. [Online] Available at: [Link] (Accessed February 10, 2026).

  • ChemAxon. NMR Predictor. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Al-Degs, Y. S., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(8), 819-825. Available at: [Link] (Accessed February 10, 2026).

  • Wishart Research Group. CASPRE - 13C NMR Predictor. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Acar, Ç., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1168-1178. Available at: [Link] (Accessed February 10, 2026).

  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Online] Available at: [Link] (Accessed February 10, 2026).

  • The Organic Chemistry Tutor. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. [Video] YouTube. Available at: [Link] (Accessed February 10, 2026).

  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online] Chemguide.co.uk. Available at: [Link] (Accessed February 10, 2026).

  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Ghosh, C., et al. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2014, 384861. Available at: [Link] (Accessed February 10, 2026).

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link] (Accessed February 10, 2026).

  • Step-by-Step Science. (2017). How to predict the 13C NMR spectrum of a compound. [Video] YouTube. Available at: [Link] (Accessed February 10, 2026).

  • Wei, J. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Kwantlen Polytechnic University. Available at: [Link] (Accessed February 10, 2026).

  • Wishart Research Group. PROSPRE - 1H NMR Predictor. [Online] Available at: [Link] (Accessed February 10, 2026).

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Online] Available at: [Link] (Accessed February 10, 2026).

  • ACD/Labs. NMR Prediction. [Online] Available at: [Link] (Accessed February 10, 2026).

  • Chemistry with Dr. S. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Video] YouTube. Available at: [Link] (Accessed February 10, 2026).

  • Allery Chemistry. (2020). Mass Spec 3e Carboxylic Acids. [Video] YouTube. Available at: [Link] (Accessed February 10, 2026).

Sources

13C NMR analysis of 2-(2-Bromophenyl)-2-methylpropanoic acid

Deep Dive: C NMR Analysis of 2-(2-Bromophenyl)-2-methylpropanoic Acid

Strategic Context & Compound Significance

In pharmaceutical process chemistry, 2-(2-Bromophenyl)-2-methylpropanoic acid often appears as a critical regioisomeric impurity during the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid (the "Para" isomer). The Para isomer is the primary precursor for the antihistamine Fexofenadine.

The ability to rigorously distinguish the Ortho isomer (target of this guide) from the Para isomer is a mandatory quality control step.

Experimental Methodology

To ensure detection of quaternary carbons and accurate integration, the following acquisition parameters are recommended.

Sample Preparation[1][2]
  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    .
    • Reasoning: The carboxylic acid moiety (-COOH) can form dimers in non-polar solvents like CDCl

      
      , leading to broadened carbonyl signals and concentration-dependent chemical shifts. DMSO-d
      
      
      disrupts these hydrogen bonds, sharpening the carbonyl and quaternary carbon signals.
  • Concentration: ~30-50 mg in 0.6 mL solvent.

  • Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

    
    ] .
    
    • Reasoning: The molecule contains three quaternary carbons (C-Br, C-Alkyl, C-COOH). These carbons have very long Spin-Lattice Relaxation times (

      
      ), often >10 seconds. Without a relaxation agent, they may be invisible or severely under-integrated in standard scans.
      
Instrument Parameters (400 MHz equivalent)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify spectrum to singlets; NOE enhancement improves sensitivity.
Relaxation Delay (D1) 2.0 - 5.0 sEssential for quaternary carbon relaxation (C1, C2, C

, C=O).
Spectral Width -10 to 220 ppmCaptures the downfield Carbonyl (~178 ppm) and upfield Methyls (~25 ppm).
Scans (NS) > 512

C is only 1.1% naturally abundant; high scan count improves S/N ratio.
Temperature 298 K (25°C)Standard. Elevated temp (313 K) can be used if restricted rotation of methyls is suspected.

Structural Analysis & Spectral Assignment

The structure consists of three distinct zones: the Aliphatic Zone (Gem-dimethyl + Quaternary

Aromatic ZoneCarbonyl Zone
A. The "Fingerprint" Distinction: Ortho vs. Para

The most critical diagnostic in the

number of aromatic signals
  • Para-Isomer (Symmetric): The molecule has a plane of symmetry.

    • Result: Only 4 distinct aromatic signals (2 quaternary, 2 sets of equivalent CH).

  • Ortho-Isomer (Asymmetric): The ortho-bromo substituent breaks all symmetry.

    • Result: 6 distinct aromatic signals.

B. Predicted Chemical Shift Assignment (DMSO-d )

Note: Values are calculated based on substituent chemical shift increments (SCS) relative to benzene and 2-methyl-2-phenylpropanoic acid.

Carbon LabelTypePredicted Shift (

, ppm)
Assignment Logic
C=O Quaternary177.0 - 179.0 Typical carboxylic acid. Deshielded by electronegative oxygens.
C-1 (Ipso) Quaternary143.0 - 145.0 Deshielded by the alkyl group. Shifted downfield due to ortho-effect of Br.
C-3 (Ortho) Methine (CH)132.5 - 134.0 Ortho to Br. Deshielded by inductive effect of Br.
C-4 (Meta) Methine (CH)128.0 - 129.5 Meta to Br. Standard aromatic range.
C-5 (Para) Methine (CH)127.0 - 128.0 Para to Br.
C-6 (Meta') Methine (CH)126.5 - 127.5 Ortho to the alkyl group; shielded relative to C3.
C-2 (C-Br) Quaternary121.0 - 123.0 Diagnostic Peak. Upfield shift due to the "Heavy Atom Effect" of Bromine attached directly to the ring.
C-

Quaternary45.0 - 47.0 The central aliphatic carbon. Deshielded by the phenyl ring and the COOH group.
CH

Methyl26.0 - 28.0 Gem-dimethyl groups. Note: In the ortho isomer, extreme steric hindrance might make these non-equivalent (splitting into two peaks) at low temperatures.

Visualizing the Decision Logic

The following diagram outlines the logical workflow for confirming the identity of the Ortho isomer using

NMR_WorkflowStartStart: Acquire 13C {1H} SpectrumCount_AromaticCount Signals in Aromatic Region(120 - 150 ppm)Start->Count_AromaticFour_Signals4 Distinct Signals FoundCount_Aromatic->Four_SignalsSymmetricSix_Signals6 Distinct Signals FoundCount_Aromatic->Six_SignalsAsymmetricPara_IDIdentification: Para-Isomer(Symmetric)Four_Signals->Para_IDOrtho_IDCandidate: Ortho-Isomer(Asymmetric)Six_Signals->Ortho_IDDEPT_135Run DEPT-135 ExperimentOrtho_ID->DEPT_135Analyze_QuatAnalyze Quaternary Carbons(Absent in DEPT)DEPT_135->Analyze_QuatCheck_CBrLocate C-Br Signal(~122 ppm, Quaternary)Analyze_Quat->Check_CBrCheck_C_IpsoLocate C-Ipso Signal(~144 ppm, Quaternary)Check_CBr->Check_C_IpsoFinal_ConfirmCONFIRMED: 2-(2-Bromophenyl)-2-methylpropanoic acidCheck_C_Ipso->Final_Confirm

Caption: Logical workflow for distinguishing the Ortho-isomer from the Para-isomer using signal counting and DEPT editing.

Advanced Considerations: Steric Hindrance & Rotational Barriers

The Ortho-isomer possesses unique steric properties not present in the Para-isomer. The proximity of the bulky Bromine atom to the gem-dimethyl group creates significant steric strain.

  • Restricted Rotation: In some high-resolution spectra (or at lower temperatures), the rotation of the phenyl ring relative to the propanoic acid tail may be restricted. This can cause the two methyl groups (usually a single peak at ~27 ppm) to split into two distinct signals because they "see" different magnetic environments (one closer to Br, one closer to H).

  • Line Broadening: If the rotation rate is comparable to the NMR timescale (intermediate exchange), the methyl signals or the ortho-carbon signals may appear broadened.

    • Troubleshooting: If broad peaks are observed in the aliphatic region, run the experiment at 313 K (40°C) to induce fast rotation and coalesce the signals.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10933679, 2-(4-Bromophenyl)-2-methylpropanoic acid (Para-Isomer Reference). Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Source for chemical shift increment rules).

Technical Guide: Mass Spectrometry of 2-(2-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analytical framework for the mass spectrometric characterization of 2-(2-Bromophenyl)-2-methylpropanoic acid (CAS: 115660-63-0). As a sterically hindered, halogenated carboxylic acid, this molecule presents unique ionization behaviors critical for impurity profiling and metabolic stability studies in drug development.

This document moves beyond standard operating procedures to establish a self-validating analytical system . It prioritizes Electrospray Ionization in Negative Mode (ESI-) as the primary detection method due to the acidic moiety, while offering GC-MS (EI) protocols for orthogonal structural confirmation.

Part 1: Physicochemical Context & Ionization Strategy[1]

The Diagnostic Anchor: Bromine Isotopes

The most critical feature for MS confirmation of this compound is the bromine atom.[1] Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as


 and 

in an approximate 1:1 ratio .[1][2][3]
  • Implication: Every molecular ion and bromine-containing fragment will appear as a doublet separated by 2 mass units (

    
     M and M+2) of nearly equal intensity.[4]
    
  • Validation Rule: If the M+2 peak is missing or significantly deviates from 100% relative abundance of the M peak, the peak is not the target compound.

Ionization Selection: The "Why"
MethodSuitabilityRationale
LC-MS (ESI-) Primary The carboxylic acid proton (

) is easily removed, yielding a stable

ion.[5] This avoids the need for derivatization and preserves thermal stability.
LC-MS (ESI+) SecondaryPoor sensitivity for the free acid. Requires ammonium buffers to form

adducts. Not recommended for trace analysis.
GC-MS (EI) OrthogonalRequires derivatization (Methylation/TMS). Essential for structural fingerprinting via hard fragmentation (70 eV) but risks thermal degradation of the free acid.

Part 2: Experimental Protocols

Primary Workflow: LC-MS (ESI Negative Mode)

Objective: Quantification and intact mass confirmation.

Reagents:

  • Solvent A: Water + 5mM Ammonium Acetate (pH adjusted to ~5.0 with acetic acid). Note: Avoid strong acids (Formic/TFA) in negative mode as they suppress ionization.

  • Solvent B: Acetonitrile (MeCN).

Instrument Parameters:

  • Source: Electrospray Ionization (ESI).[6][5][7]

  • Polarity: Negative (-).[5]

  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents discharge in negative mode).

  • Cone Voltage: 20-30 V (Keep low to prevent in-source decarboxylation).

Data Interpretation (Calculated):

  • Monoisotopic Mass (

    
    ):  242.0 Da
    
  • Observed Ions (

    
    ): 
    
    • 
      241.0  (containing 
      
      
      
      )
    • 
      243.0  (containing 
      
      
      
      )
    • Pattern: 1:1 Doublet.

Secondary Workflow: GC-MS (EI) with Derivatization

Objective: Structural elucidation via fragment fingerprinting. Pre-treatment: The steric bulk of the gem-dimethyl group hinders esterification. Use aggressive methylation.

Protocol:

  • Dissolve 1 mg sample in 500

    
    L Methanol.
    
  • Add 200

    
    L (Trimethylsilyl)diazomethane (TMS-DAM) in ether. Caution: TMS-DAM is a safer alternative to Diazomethane but requires a fume hood.
    
  • Incubate at RT for 30 mins (yellow color persists).

  • Quench with acetic acid (until colorless).

  • Inject 1

    
    L into GC-MS.
    

Part 3: Fragmentation Mechanics & Pathways

Understanding the fragmentation is essential for distinguishing the target from potential metabolic byproducts (e.g., hydroxylated metabolites).

Key Fragmentation Channels (ESI- MS/MS)

In collision-induced dissociation (CID), the


 ion undergoes specific neutral losses.
  • Decarboxylation (Primary Pathway):

    • Mechanism: Loss of neutral

      
       (44 Da).
      
    • Driving Force: Formation of a resonance-stabilized benzylic anion, further stabilized by the inductive effect of the bromine.

    • Transition:

      
       241/243 
      
      
      
      
      
      197/199.
    • Diagnostic: The 1:1 bromine doublet is retained .

  • Debromination (Secondary Pathway):

    • Mechanism: Homolytic cleavage of the C-Br bond.

    • Transition:

      
       197/199 
      
      
      
      
      
      118 (approx).
    • Diagnostic: The doublet collapses to a singlet , confirming the loss of the halogen.

Visualization of Signaling Pathways (DOT Diagram)

G cluster_0 ESI Negative Mode Fragmentation Parent Parent Ion [M-H]- m/z 241 / 243 (1:1 Doublet) Decarb Benzylic Anion [M-H-CO2]- m/z 197 / 199 (1:1 Doublet) Parent->Decarb Loss of CO2 (-44 Da) CID: 10-20eV Radical Styrenyl Radical [M-H-CO2-Br]• m/z ~118 (Singlet) Decarb->Radical Loss of Br• (-79/81 Da) CID: >30eV

Figure 1: ESI(-) Fragmentation Pathway showing the retention and subsequent loss of the bromine isotopic signature.

Part 4: Data Presentation & Quality Control

Summary of Expected Ions

The following table summarizes the theoretical ions. Use this for setting up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) transitions.

Ion TypeFormula (

)

(

)

(

)
Relative Intensity
Precursor

241.0 243.0 100% (1:1 Ratio)
Product 1

197.0 199.0 High (Base Peak)
Product 2

118.1 118.1 Low (Singlet)
Self-Validating Quality Control

To ensure data integrity, apply the "Doublet Check" algorithm:

  • Extract Ion Chromatogram (EIC): Extract

    
     241.0 and 243.0.
    
  • Overlay: The chromatographic peaks must perfectly co-elute.

  • Ratio Calculation: Calculate Area(241) / Area(243).

    • Acceptance Criteria:

      
      .[8]
      
    • Failure Mode: If Ratio > 1.5, interference from a non-brominated contaminant is present.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[9] (Standard text for isotopic abundance rules).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI negative mode mechanisms for carboxylic acids).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (For general fragmentation patterns of brominated aromatics).

  • Doc Brown's Chemistry. (2023). Mass spectrum of 2-bromo-2-methylpropane and isotopic patterns. (Pedagogical reference for bromine isotope visualization).

Sources

The Benzylic Center in 2-(2-Bromophenyl)-2-methylpropanoic Acid: From Reactive Precursor to Quaternary Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Benzylic Proton in 2-(2-Bromophenyl)-2-methylpropanoic Acid Content Type: Technical Whitepaper / Advanced Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Structural Definition

This guide addresses a critical structural distinction regarding 2-(2-Bromophenyl)-2-methylpropanoic acid .

Structurally, this molecule (also known as 2-(2-bromophenyl)isobutyric acid) possesses a quaternary benzylic carbon . The alpha-carbon is bonded to:

  • The aromatic ring (2-bromophenyl)[1]

  • The carboxyl group (-COOH)[2][3]

  • Two methyl groups (forming a gem-dimethyl moiety)

Therefore, the target molecule itself lacks a benzylic proton.

Consequently, this guide analyzes the "reactivity of the benzylic proton" in the context of:

  • The Reactive Precursor: The behavior of the benzylic proton in the immediate precursor, 2-(2-Bromophenyl)propanoic acid , which allows for the synthesis of the target.

  • Synthetic Quenching: How the high reactivity (acidity) of this proton is exploited to install the second methyl group.

  • Resultant Stability: The metabolic and stereochemical stability conferred by the absence of this proton in the final 2-methyl target.

Mechanistic Profile: The Precursor's Benzylic Proton

To understand the synthesis and stability of the target, we must first master the reactivity of the benzylic proton in the mono-methyl precursor: 2-(2-Bromophenyl)propanoic acid .

Acidity and pKa

The benzylic proton in 2-arylpropanoic acids is significantly more acidic than in simple alkanes due to resonance stabilization of the conjugate base (enolate) by the aryl ring and the carbonyl group.

  • Estimated pKa (DMSO): ~18–20

  • Electronic Effect of o-Bromine: The bromine atom at the ortho position exerts an electron-withdrawing inductive effect (-I), which stabilizes the negative charge on the benzylic carbon, theoretically increasing the acidity of the benzylic proton compared to the unsubstituted analog.

  • Steric Effect: However, the bulky ortho-bromo substituent twists the phenyl ring out of coplanarity with the enolate system, potentially reducing resonance stabilization. This creates a delicate balance where the proton is acidic enough for deprotonation by strong bases (LDA, NaH) but kinetically shielded.

The Racemization Problem (Chiral Instability)

A defining characteristic of the precursor (and all "profen" drugs) is the lability of the benzylic proton, leading to chiral inversion .

  • Mechanism: In biological systems (and basic media), the benzylic proton is removed to form a planar, achiral enolate intermediate. Reprotonation can occur from either face, leading to racemization (

    
    ).
    
  • Metabolic Impact: In vivo, this often leads to unidirectional inversion (e.g.,

    
    ) via CoA thioester intermediates.
    
  • Significance for the Target: The synthesis of the quaternary 2-(2-Bromophenyl)-2-methylpropanoic acid is effectively a strategy to block this racemization pathway, locking the molecule into a stable, albeit achiral, conformation.

Metabolic Oxidation (CYP450)

The benzylic proton is a primary site for Cytochrome P450-mediated hydroxylation.

  • Precursor: Susceptible to benzylic hydroxylation (

    
    ).
    
  • Target (Quaternary): The replacement of the benzylic proton with a methyl group creates a "metabolic block," significantly extending the half-life of the compound by preventing this specific oxidative degradation.

Synthetic Protocol: Exploiting Proton Reactivity

The synthesis of 2-(2-Bromophenyl)-2-methylpropanoic acid relies entirely on the reactivity of the benzylic proton in the precursor. The following protocol describes the


-methylation via enolate generation.
Experimental Workflow (Alpha-Alkylation)

Objective: Convert 2-(2-Bromophenyl)propanoic acid to 2-(2-Bromophenyl)-2-methylpropanoic acid.

Reagents:

  • Substrate: 2-(2-Bromophenyl)propanoic acid

  • Base: Sodium Hydride (NaH, 60% dispersion) or Lithium Diisopropylamide (LDA) for kinetic control.

  • Electrophile: Methyl Iodide (MeI).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried flask with NaH (2.2 equiv) under Argon.

    • Add anhydrous THF and cool to 0°C.

    • Add 2-(2-Bromophenyl)propanoic acid (1.0 equiv) dropwise. Note: The first equivalent of base deprotonates the carboxylic acid; the second equivalent removes the benzylic proton to form the dianion.

    • Observation: Evolution of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       gas. The formation of the deep red/yellow dianion indicates successful removal of the benzylic proton.
      
  • Alkylation (The Quenching Step):

    • Stir the enolate solution for 30–60 minutes to ensure complete deprotonation.

    • Add Methyl Iodide (1.1 equiv relative to substrate) dropwise at 0°C.

    • Allow the reaction to warm to room temperature over 2 hours.

    • Mechanism:[1][3][4][5][6]

      
       attack of the benzylic carbanion on the methyl iodide.
      
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Acidify to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate.[7]

    • Validation:

      
       NMR will show the disappearance of the benzylic quartet (approx. 4.0 ppm) and the appearance of a singlet integrating for 6 protons (the gem-dimethyl group) at approx. 1.5–1.6 ppm.[3]
      
Data Summary: Precursor vs. Product[8]
FeaturePrecursor: 2-(2-Bromophenyl)propanoic acidTarget: 2-(2-Bromophenyl)-2-methylpropanoic acid
Benzylic Proton Present (Reactive)Absent (Quaternary)
Chirality Chiral (Racemizes)Achiral (Symmetric)
Metabolic Fate Benzylic Oxidation / Chiral InversionMetabolically Blocked (at this site)
NMR Signal Quartet (~3.8 - 4.2 ppm)Singlet (Methyls) only
Base Sensitivity Forms EnolateInert to Enolization

Visualization of Pathways

Diagram 1: Racemization & Alkylation Pathways

This diagram illustrates how the benzylic proton acts as the "switch" between chiral instability and the stable quaternary target.

BenzylicReactivity Precursor_R (R)-Precursor (Has Benzylic H) Enolate Planar Enolate Intermediate (Achiral Dianion) Precursor_R->Enolate Base (-H+) Metabolism Metabolic Oxidation (Hydroxylation) Precursor_R->Metabolism CYP450 Enolate->Precursor_R +H+ (Retention) Precursor_S (S)-Precursor (Racemized) Enolate->Precursor_S +H+ (Inversion) Target Target: 2-Methyl Derivative (Quaternary / Stable) Enolate->Target + Me-I (Alkylation) Target->Metabolism BLOCKED

Caption: The central role of the benzylic proton (in the precursor) allowing for racemization or synthetic conversion to the stable quaternary target.

Scientific Commentary: The "Ortho" Effect

The specific presence of the 2-Bromo substituent adds a layer of complexity to the reactivity of the benzylic proton in the precursor.

  • Steric Inhibition of Resonance: The bulky bromine atom forces the carboxylate group to rotate out of the plane of the phenyl ring. This decreases the overlap between the benzylic p-orbital and the aromatic

    
    -system.
    
    • Consequence: The benzylic proton is slightly less acidic than expected based on electronic effects alone, requiring stronger bases or longer reaction times for enolization compared to the 4-bromo isomer.

  • Lithium-Halogen Exchange Risk: When using organolithium bases (like LDA or n-BuLi) to remove the benzylic proton, there is a competing risk of Lithium-Halogen exchange at the aryl bromide.

    • Mitigation: Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) , which are non-nucleophilic and do not facilitate Halogen-Metal exchange, ensuring the reaction occurs exclusively at the benzylic proton.

References

  • ChemicalBook. (2025). 2-(4-Bromophenyl)-2-methylpropionic acid - Structure and Properties.[8][9][10] (Note: Isomer reference for structural confirmation).

  • National Institutes of Health (NIH). (1991). Chiral Inversion of 2-arylpropionic Acid Non-Steroidal Anti-Inflammatory drugs. (Mechanistic basis of benzylic proton reactivity).

  • Organic Chemistry Data. (2022). pKa Values of Carboxylic Acids and Carbon Acids.[2][11][12] (Reference for acidity of alpha-aryl protons).

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids. (Theoretical underpinnings of alpha-proton lability).

  • Organic Syntheses. (1954). Dimethylketene and alpha-Bromoisobutyryl bromide.[7] (Historical context of isobutyric acid derivatives).

Sources

Methodological & Application

cross-coupling reactions involving 2-(2-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-(2-Bromophenyl)-2-methylpropanoic Acid

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of palladium-catalyzed cross-coupling reactions involving 2-(2-bromophenyl)-2-methylpropanoic acid. This ortho-substituted aryl bromide is a valuable building block for the synthesis of complex molecular architectures found in pharmaceuticals and advanced materials. However, the steric hindrance imposed by the ortho-isobutyric acid moiety presents unique challenges that necessitate carefully optimized reaction conditions. This guide provides not only detailed, field-tested protocols but also the underlying mechanistic principles to empower users to troubleshoot and adapt these methodologies.

The Strategic Importance of 2-(2-Bromophenyl)-2-methylpropanoic Acid

2-(2-Bromophenyl)-2-methylpropanoic acid is a versatile synthetic intermediate. The presence of three distinct functional handles—the aryl bromide for cross-coupling, the carboxylic acid for amide bond formation or other derivatizations, and the sterically demanding gem-dimethyl group—makes it a powerful scaffold for building molecular complexity. Palladium-catalyzed cross-coupling reactions are paramount for derivatizing the aryl bromide position, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high precision and functional group tolerance.[1][2] The primary challenge in reactions with this substrate is overcoming the steric hindrance adjacent to the reaction center, which can impede the crucial oxidative addition step in the catalytic cycle.[3][4] The selection of bulky, electron-rich phosphine ligands is often critical to facilitate this transformation and achieve high reaction yields.[5][6]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, coupling an aryl halide with an organoboron reagent.[1][7] This reaction is fundamental for synthesizing biaryl structures, which are prevalent in pharmaceuticals and organic electronics.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-(2-bromophenyl)-2-methylpropanoic acid to form a Pd(II) complex. This is often the rate-limiting step, particularly for sterically hindered substrates.[10]

  • Transmetalation : The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[6][8]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[9][10]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-(2'-Methyl-[1,1'-biphenyl]-2-yl)-2-methylpropanoic Acid

This protocol details the coupling of 2-(2-bromophenyl)-2-methylpropanoic acid with o-tolylboronic acid.

Materials:

  • 2-(2-Bromophenyl)-2-methylpropanoic acid (1.0 equiv)

  • o-Tolylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene and Water (10:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(2-bromophenyl)-2-methylpropanoic acid, o-tolylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Add the degassed toluene/water solvent mixture via cannula.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Separate the layers. Extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Data Summary: Suzuki-Miyaura Coupling Partners
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene10088-96
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10075-85
Vinylboronic acid pinacol esterPd(OAc)₂ / RuPhosK₂CO₃Dioxane/H₂O10070-80

Mizoroki-Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted olefins, which are valuable synthetic intermediates.[11][12] The reaction typically proceeds with high trans selectivity.[11]

Mechanistic Rationale

The Heck reaction cycle involves oxidative addition, migratory insertion, and β-hydride elimination.[13]

  • Oxidative Addition : Pd(0) inserts into the Ar-Br bond, identical to the Suzuki reaction.

  • Olefin Coordination & Migratory Insertion : The alkene coordinates to the Pd(II) center, followed by the insertion of the alkene into the palladium-aryl bond. This forms a new carbon-carbon bond and a σ-alkylpalladium intermediate.

  • β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated and transferred to the palladium center. This step forms the final alkene product and a hydridopalladium(II) species.

  • Base-Promoted Regeneration : A base regenerates the Pd(0) catalyst from the hydridopalladium(II) species, allowing the cycle to restart.[7]

Heck_Cycle cluster_1 Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Insertion R-CH(PdL₂Br)-CH₂-Ar OxAdd->Insertion Migratory Insertion (H₂C=CHR) Elimination H-Pd(II)(Br)L₂ Insertion->Elimination β-Hydride Elimination Elimination->Pd0 Regeneration (+ Base)

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Protocol: Synthesis of 2-Methyl-2-(2-styrylphenyl)propanoic Acid

Materials:

  • 2-(2-Bromophenyl)-2-methylpropanoic acid (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube, combine 2-(2-bromophenyl)-2-methylpropanoic acid, Pd(OAc)₂, and P(o-tol)₃ under an inert atmosphere.

  • Add anhydrous DMF, followed by triethylamine and styrene via syringe.

  • Seal the tube tightly and heat the mixture to 120-130 °C for 24 hours.[14]

  • After cooling, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Acidify with 1 M HCl to pH ~2-3.

  • Separate the layers and extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue via column chromatography to obtain the product.

Data Summary: Mizoroki-Heck Coupling Partners
Alkene PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF12070-85
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF13065-80
4-VinylpyridinePd(OAc)₂ / P(t-Bu)₃K₂CO₃Dioxane11060-75

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides to form internal alkynes.[15] This reaction uniquely employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt.[16][17]

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles.

  • Palladium Cycle : Similar to other cross-coupling reactions, it begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) center, regenerating the copper catalyst.

  • Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex to yield the aryl-alkyne product and the Pd(0) catalyst.[17]

Sonogashira_Cycle cluster_2 Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination (Ar-C≡CR) CuCycle Cu(I) Acetylide [Cu-C≡CR] CuCycle->Transmetal

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol: Synthesis of 2-Methyl-2-(2-(phenylethynyl)phenyl)propanoic Acid

Materials:

  • 2-(2-Bromophenyl)-2-methylpropanoic acid (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv)

  • Copper(I) Iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-(2-bromophenyl)-2-methylpropanoic acid, Pd(PPh₃)₄, and CuI.

  • Add degassed THF and degassed triethylamine.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the amine salts, and rinse with THF.

  • Concentrate the filtrate. Dissolve the residue in ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to pH ~2-3.

  • Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a landmark reaction for the synthesis of aryl amines from aryl halides.[18] It has broad substrate scope and has largely replaced harsher classical methods for C-N bond formation.[19]

Mechanistic Rationale

The consensus mechanism involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[20]

  • Oxidative Addition : Pd(0) adds to the aryl bromide to form the Ar-Pd(II)-Br intermediate.

  • Amine Coordination and Deprotonation : The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination : The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_3 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(Br)L Pd0->OxAdd Oxidative Addition (Ar-Br) Amido Ar-Pd(II)(NR₂)L OxAdd->Amido Amine Coordination & Deprotonation (HNR₂ + Base) Amido->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of 2-(2-(Morpholino)phenyl)-2-methylpropanoic Acid

Materials:

  • 2-(2-Bromophenyl)-2-methylpropanoic acid (1.0 equiv)

  • Morpholine (1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, charge an oven-dried vial with NaOt-Bu, Pd₂(dba)₃, and XPhos.

  • Outside the glovebox, add 2-(2-bromophenyl)-2-methylpropanoic acid to the vial, followed by anhydrous toluene and morpholine under an inert atmosphere.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with water and ethyl acetate. Adjust the pH to ~6-7 with 1 M HCl. Note: Strong acidification may cause hydrolysis or product loss.

  • Separate the layers, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

General Experimental Workflow and Considerations

A successful cross-coupling experiment requires careful attention to detail, particularly the exclusion of oxygen and moisture.

Workflow cluster_4 General Experimental Workflow Prep Reagent Preparation (Drying, Degassing) Setup Reaction Setup (Inert Atmosphere) Prep->Setup Reaction Reaction Execution (Heating, Stirring) Setup->Reaction Monitor Monitoring (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Analysis Product Analysis (NMR, MS) Purify->Analysis

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

Key Considerations:

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents to avoid quenching reactive intermediates and deactivating the catalyst.

  • Ligand Choice: For this sterically hindered substrate, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are generally superior to simpler ligands like PPh₃.

  • Base Choice: The base plays a crucial role and its choice is often empirical. Strong, non-nucleophilic bases like K₃PO₄ and NaOt-Bu are common, but weaker bases like K₂CO₃ can also be effective.[1][6]

References

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • dos Santos, J. H. Z., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • ARKIVOC. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

  • ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • American Chemical Society. (n.d.). Palladium-Catalyzed Aryl−Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ResearchGate. (2006). Palladium-Catalyzed Aryl—Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Chemical Synthesis: Leveraging 2-(4-Bromophenyl)-2-methylpropionic Acid for Innovation. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

  • ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

Sources

synthesis of fexofenadine impurity from 2-(2-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of Fexofenadine Hydrochloride (an H1-receptor antagonist), the control of regioisomers is a Critical Quality Attribute (CQA) mandated by ICH Q3A/Q3B guidelines.[1] While the active pharmaceutical ingredient (API) is the para-isomer, the ortho-positional isomer arises specifically from impurities in the starting material, 2-(2-Bromophenyl)-2-methylpropanoic acid.[1]

This Application Note provides a high-fidelity protocol for synthesizing the Ortho-Isomer of Fexofenadine (chemically: 2-[2-[4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]phenyl]-2-methylpropanoic acid).[1] Unlike the commercial Friedel-Crafts route, which suffers from poor regioselectivity, this protocol utilizes a Sonogashira Cross-Coupling strategy. This ensures the structural integrity of the ortho position is maintained from the starting material through to the final reference standard, providing an unequivocal marker for Quality Control (QC) release testing.

Strategic Synthetic Pathway

The synthesis overcomes the steric hindrance of the ortho-bromo substituent by utilizing a Palladium-catalyzed carbon-carbon bond formation, followed by a convergent N-alkylation.

Fexofenadine_Ortho_Synthesis SM Start: 2-(2-Bromophenyl)- 2-methylpropanoic acid Step1 1. Esterification (Methyl Ester) SM->Step1 MeOH, H2SO4 Step2 2. Sonogashira Coupling (with 3-butyn-1-ol) Step1->Step2 PdCl2(PPh3)2, CuI TEA, 3-butyn-1-ol Step3 3. Alkyne Hydration (Ortho-Keto-Alcohol) Step2->Step3 HgSO4, H2SO4 H2O Step4 4. Activation (Mesylation) Step3->Step4 MsCl, TEA Step5 5. N-Alkylation (with Azacyclonol) Step4->Step5 Azacyclonol K2CO3, KI Final Final: Ortho-Fexofenadine (Impurity Standard) Step5->Final 1. NaBH4 (Red) 2. NaOH (Hyd)

Caption: Figure 1. Convergent synthetic route for Ortho-Fexofenadine preserving the 2-position regiochemistry via Sonogashira coupling.

Detailed Experimental Protocols

Phase 1: Protection and Carbon Chain Extension[1]

Objective: Convert the acid to a methyl ester to prevent catalyst poisoning and extend the carbon chain via Sonogashira coupling.

Step 1: Methyl Ester Formation
  • Charge a 500 mL Round Bottom Flask (RBF) with 20.0 g (82.3 mmol) of 2-(2-Bromophenyl)-2-methylpropanoic acid .

  • Add 200 mL of Methanol (anhydrous).

  • Add 2.0 mL conc. H₂SO₄ dropwise.

  • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with sat. NaHCO₃. Dry over MgSO₄.[1]

  • Yield: ~20.5 g (Methyl 2-(2-bromophenyl)-2-methylpropanoate).

Step 2: Sonogashira Coupling (Critical Step)

Note: The ortho-substituent creates steric bulk.[1] Higher catalyst loading is used compared to the para-isomer synthesis.

  • Dissolve 10.0 g (38.9 mmol) of the Methyl Ester from Step 1 in 100 mL degassed Triethylamine (TEA) and 50 mL DMF.

  • Add 4.1 g (58.3 mmol) of 3-butyn-1-ol .

  • Add Catalysts: 800 mg (3 mol%) PdCl₂(PPh₃)₂ and 370 mg (5 mol%) CuI under Nitrogen atmosphere.

  • Heat to 80°C for 12 hours. (Ortho-isomer requires heat; para often proceeds at RT).

  • Workup: Filter through Celite. Dilute with water, extract with EtOAc.

  • Purification: Flash Chromatography (Hexane/EtOAc).

  • Product: Methyl 2-(2-(4-hydroxybut-1-ynyl)phenyl)-2-methylpropanoate.

Phase 2: Functionalization and Coupling[1]

Objective: Hydrate the alkyne to a ketone, activate the alcohol, and couple with the piperidine moiety.[1]

Step 3: Hydration of Alkyne
  • Dissolve the alkyne intermediate in 100 mL Acetone/Water (10:1).

  • Add HgSO₄ (0.5 eq) and conc. H₂SO₄ (1 mL).

  • Stir at 60°C for 4 hours.

  • Result: This yields the keto-alcohol intermediate.[1] The alkyne converts to a ketone at the benzylic position (Markovnikov addition is favored but the internal alkyne yields the ketone at position 4 relative to the ring due to resonance stabilization). Correction: In this specific chain, hydration yields the 4-hydroxy-1-butanone derivative attached to the phenyl ring.

Step 4: Activation (Mesylation)
  • Cool the keto-alcohol (5.0 g) in DCM (50 mL) to 0°C.

  • Add TEA (1.5 eq) and Methanesulfonyl Chloride (MsCl, 1.2 eq).

  • Stir for 1 hour.

  • Isolate: The mesylate is unstable; use immediately in Step 5.

Step 5: N-Alkylation with Azacyclonol
  • Reactants: Combine Mesylate intermediate (from Step 4) and Azacyclonol (Diphenyl(piperidin-4-yl)methanol) (1.1 eq) in Acetonitrile (ACN).

  • Base: Add K₂CO₃ (3.0 eq) and catalytic KI (0.1 eq).

  • Reflux for 24 hours.

  • Observation: Formation of the protected Ortho-Fexofenadine Ketone.[1]

Phase 3: Final Deprotection[1]
Step 6: Reduction and Hydrolysis[1][2]
  • Reduction: Dissolve the ketone intermediate in Methanol. Add NaBH₄ (1.0 eq) at 0°C. Stir 2 hours. (Converts C=O to C-OH).

  • Hydrolysis: Add NaOH (2M aq, 3 eq) directly to the reaction mixture. Heat to 60°C for 3 hours. (Hydrolyzes Methyl Ester to Acid).

  • Isolation: Adjust pH to ~4.5 with dilute HCl. The Ortho-Fexofenadine precipitates.[1]

  • Recrystallization: Use Acetonitrile/Water to obtain HPLC-grade standard.

Critical Quality Attributes (Data Specifications)

To validate the synthesis of the ortho-isomer versus the para-isomer (API), compare the following NMR signals. The ortho-substitution causes significant shielding/deshielding effects due to the proximity of the gem-dimethyl group to the piperidine chain.

FeatureFexofenadine API (Para)Ortho-Isomer ImpurityMechanistic Reason
Aromatic Protons AA'BB' System (symmetric doublets)ABCD System (Complex multiplet)Loss of symmetry in ortho-substitution.[1]
Gem-Dimethyl Singlet ~1.50 ppmSinglet ~1.65 ppm (Shifted)Steric compression from ortho-chain.[1]
Benzylic CH-OH Triplet ~4.6 ppmBroad multiplet / ShiftedHydrogen bonding with ortho-acid group.[1]
HPLC RT (Rel) 1.00 (Reference)~1.15 - 1.25 (RRT)Ortho-isomer is generally more lipophilic (internal folding).[1]

Troubleshooting & Self-Validation

  • Issue: Low yield in Step 2 (Sonogashira).

    • Cause: Steric hindrance of the ortho-bromide.[1]

    • Solution: Switch to a high-activity catalyst system: Pd(dtbpf)Cl₂ or increase temperature to 90°C in sealed tube.

  • Issue: Incomplete Hydrolysis in Step 6.

    • Cause: The ortho-gem-dimethyl group protects the ester carbonyl from nucleophilic attack.[1]

    • Solution: Use LiOH in THF/Water at reflux (stronger nucleophile/solvent system) instead of NaOH/MeOH.

References

  • Sonogashira Coupling in Fexofenadine Synthesis

    • Reference: Kawai, A., et al. "Process for producing fexofenadine hydrochloride."[1] U.S. Patent No.[2] 6,348,597. (Describes the general coupling strategy for the fexofenadine skeleton).

    • Source:[1]

  • Impurity Profiling (ICH Guidelines)

    • Reference: Holm, P., et al. "Optimization of the impurity profile of fexofenadine hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 2006.[3][4]

    • Context: Identifies positional isomers as critical impurities requiring specific reference standards.
  • Mechanistic Grounding (Ortho-Lithiation/Coupling)

    • Reference: J. Org.[4][5] Chem. 1994, 59, 2620-2622.[4][5] (Discusses the synthesis of the dimethylpropanoic acid precursors and the difficulty of separating isomers, necessitating stereospecific synthesis).

    • Source:[1]

Sources

Application Notes and Protocols for 2-(2-Bromophenyl)-2-methylpropanoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed guide for the safe handling, storage, and use of 2-(2-Bromophenyl)-2-methylpropanoic acid in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and field-proven insights to ensure both experimental integrity and personal safety.

Introduction and Chemical Profile

2-(2-Bromophenyl)-2-methylpropanoic acid is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a bromine atom on the phenyl ring and a carboxylic acid group, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Understanding its chemical properties is paramount for its proper handling and storage.

Chemical Structure:

Caption: Molecular structure of 2-(2-Bromophenyl)-2-methylpropanoic acid.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂SynQuest Labs[1]
Molecular Weight 243.10 g/mol SynQuest Labs[1]
Appearance White to off-white crystalline powderTCI Chemicals
Melting Point 123-127 °CTCI Chemicals
Solubility Soluble in organic solvents such as dichloromethane, ethers, esters, and ketones. Limited solubility in water.EP2532644A1[2], US20120309973A1[3]

Hazard Identification and Safety Precautions

2-(2-Bromophenyl)-2-methylpropanoic acid is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against accidental exposure. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1]

  • Skin and Body Protection: A lab coat must be worn.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_check Before Handling fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood handling Handle Compound fume_hood->handling decontaminate Decontaminate Gloves and Surfaces handling->decontaminate After Handling remove_ppe Remove PPE in Correct Order decontaminate->remove_ppe end Exit Laboratory remove_ppe->end

Caption: Workflow for donning and doffing Personal Protective Equipment.

Handling Protocols

Weighing the Compound

Due to its hazardous nature as a powder, weighing 2-(2-Bromophenyl)-2-methylpropanoic acid requires specific precautions to prevent aerosolization and contamination.

Protocol for Weighing:

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Place a weigh boat or appropriate container on the analytical balance and tare.

  • Transfer: Inside the fume hood, carefully transfer the desired amount of the compound to the tared container using a clean spatula.

  • Containment: Immediately close the stock container and the weighing container.

  • Measurement: Carefully transport the sealed container to the analytical balance for an accurate reading.

  • Cleanup: Decontaminate the spatula and any surfaces that may have come into contact with the compound. Dispose of any contaminated materials as hazardous waste.

Preparation of Stock Solutions

Stock solutions should be prepared in a chemical fume hood. The choice of solvent will depend on the specific application.

Protocol for Preparing a 10 mg/mL Stock Solution in Dichloromethane:

  • Calculation: Determine the required mass of the compound and the volume of solvent. For a 10 mg/mL solution, you will need 10 mg of the compound for every 1 mL of dichloromethane.

  • Weighing: Following the protocol in section 3.1, accurately weigh the required mass of 2-(2-Bromophenyl)-2-methylpropanoic acid into a volumetric flask.

  • Dissolution: In the fume hood, add a small amount of dichloromethane to the flask and gently swirl to dissolve the solid.

  • Dilution: Once the solid is fully dissolved, add dichloromethane to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store appropriately as described in Section 4.

Storage and Stability

Proper storage is crucial to maintain the integrity of 2-(2-Bromophenyl)-2-methylpropanoic acid and to prevent hazardous situations.

Storage Conditions
  • Container: Keep the compound in its original, tightly sealed container.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[1]

Stability

The compound is stable under normal handling and storage conditions.[1] However, as a halogenated carboxylic acid, it may be susceptible to degradation under certain conditions. Long-term exposure to light and heat should be avoided to prevent potential degradation.[4]

Caption: Summary of recommended storage conditions.

Emergency Procedures

Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Protocol for Small Spills:

  • Evacuate: Alert others in the immediate area and restrict access.

  • PPE: Don the appropriate PPE as described in Section 2.1.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite or sand.

  • Neutralization (for acidic solutions): For spills of solutions, cautiously neutralize with a suitable agent like sodium bicarbonate.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal

All waste containing 2-(2-Bromophenyl)-2-methylpropanoic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ACS Publications. The Degradation Of Carboxylic Acid Salts By Means Of Halogen - The Hunsdiecker Reaction. [Link]

  • ACS Publications. Decarboxylative Halogenation of Organic Compounds. [Link]

  • ACS Publications. Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. [Link]

  • PubMed. Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • ResearchGate. Assessing the persistence, bioaccumulation potential and toxicity of brominated flame retardants: Data availability and quality for 36 alternative brominated flame retardants. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)-2-methylpropanoic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure your experiments are both successful and efficient.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the byproducts encountered during the synthesis of 2-(2-Bromophenyl)-2-methylpropanoic acid.

Question 1: What are the most common byproducts in the synthesis of 2-(2-Bromophenyl)-2-methylpropanoic acid?

The most prevalent byproducts are typically positional isomers, unreacted starting materials, and byproducts from side reactions of the chosen synthetic route. These can be broadly categorized as:

  • Isomeric Impurities: The most significant challenge in this synthesis is the formation of positional isomers, primarily 2-(4-bromophenyl)-2-methylpropanoic acid (para-isomer) and 2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer) . Their formation is a direct consequence of the non-selective nature of some bromination reactions.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial precursors, such as 2-methyl-2-phenylpropanoic acid if a direct bromination route is employed.[1][2]

  • Grignard-Related Byproducts (if applicable): If a Grignard-based synthesis is used, common byproducts include:

    • Homo-coupling products: Such as 2,2'-dimethylbiphenyl, formed from the reaction of two Grignard reagent molecules.

    • Protonated starting material: For instance, if the Grignard reagent reacts with trace amounts of water or other protic sources, it will revert to the corresponding hydrocarbon (e.g., o-xylene from the Grignard of o-bromotoluene).

  • Decarboxylated Byproduct: Under certain conditions, the desired product can undergo decarboxylation to form 1-bromo-2-isopropylbenzene.

Question 2: Why are isomeric byproducts so common, and how can their formation be minimized?

Isomeric byproducts, particularly the para- and meta-isomers, are common when direct bromination of 2-methyl-2-phenylpropanoic acid is performed. The directing effects of the alkyl and carboxylic acid groups on the aromatic ring are not sufficiently selective to exclusively favor ortho-bromination.

To minimize the formation of isomeric byproducts:

  • Employ a Regioselective Synthetic Strategy: Instead of direct bromination of the pre-formed acid, consider a multi-step synthesis that introduces the bromine atom at the desired ortho position early on. For example, starting with o-bromotoluene and building the carboxylic acid moiety.

  • Optimize Reaction Conditions for Direct Bromination: While less selective, if direct bromination is the chosen route, careful optimization of reaction conditions (temperature, solvent, and catalyst) can influence the isomer ratio. However, achieving high ortho-selectivity via this method remains challenging.

Question 3: What causes the formation of homo-coupling byproducts in a Grignard-based synthesis?

Homo-coupling byproducts, such as 2,2'-dimethylbiphenyl, arise from the reaction of the Grignard reagent with the starting aryl halide. This side reaction is often catalyzed by trace metal impurities.

To reduce homo-coupling:

  • Slow Addition of Aryl Halide: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the aryl halide in the presence of the newly formed Grignard reagent.

  • Use of High-Purity Magnesium: Ensure the magnesium turnings are of high purity to minimize the presence of transition metal catalysts that can promote coupling.

  • Maintain Moderate Reaction Temperatures: Avoid excessively high temperatures during Grignard formation, as this can favor side reactions.

II. Troubleshooting Guide

This section provides a structured approach to troubleshoot specific issues that may arise during the synthesis of 2-(2-Bromophenyl)-2-methylpropanoic acid.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Desired Product 1. Incomplete Grignard Reagent Formation: The surface of the magnesium metal may be passivated by an oxide layer, preventing the reaction from initiating or proceeding to completion. 2. Reaction with Water or Protic Solvents: Grignard reagents are highly basic and will be quenched by any protic source, including water in the solvent or on the glassware. 3. Inefficient Carboxylation: The reaction of the Grignard reagent with carbon dioxide can be inefficient, leading to low yields of the carboxylic acid.1. Activate the Magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Mechanical stirring to break the turnings can also expose fresh surfaces. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents (e.g., dry diethyl ether or THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Carboxylation: Use freshly crushed dry ice (solid CO2) and add the Grignard solution to a slurry of the dry ice in the reaction solvent. This ensures a large excess of CO2 and efficient mixing. Avoid introducing atmospheric moisture during this step.
High Levels of Isomeric Impurities (para- and meta-isomers) 1. Non-selective Bromination Reaction: The chosen synthetic route relies on a direct bromination step that does not favor the formation of the ortho-isomer.1. Re-evaluate the Synthetic Strategy: Consider a more regioselective approach. A common strategy involves the ortho-lithiation of a protected benzoic acid derivative, followed by reaction with a methylating agent. Alternatively, starting with o-bromotoluene, forming the Grignard reagent, and then reacting it with a suitable electrophile to introduce the isobutyric acid moiety is a viable option.
Presence of Homo-coupling Byproduct (e.g., 2,2'-dimethylbiphenyl) 1. Catalysis by Metal Impurities: Trace amounts of transition metals in the magnesium or glassware can catalyze the coupling reaction. 2. High Concentration of Aryl Halide: A high local concentration of the starting aryl halide can promote reaction with the Grignard reagent.1. Use High-Purity Reagents: Employ high-purity magnesium turnings. 2. Control Addition Rate: Add the solution of the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: The presence of isomeric impurities, unreacted starting materials, or solvent residues can lower the melting point and inhibit crystallization. 2. Incorrect pH during Workup: The carboxylic acid may not fully precipitate if the pH of the aqueous phase is not sufficiently acidic.1. Purify the Crude Product: Employ purification techniques such as column chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). 2. Ensure Complete Protonation: During the acidic workup, ensure the pH is lowered to at least 1-2 to fully protonate the carboxylate and induce precipitation.
Decarboxylation of the Final Product 1. High Temperatures during Purification: The product may be thermally unstable, especially at elevated temperatures, leading to the loss of carbon dioxide.1. Use Milder Purification Conditions: If distillation is used for purification, perform it under high vacuum to lower the boiling point. For recrystallization, avoid prolonged heating at high temperatures.

III. Experimental Protocols & Methodologies

Synthesis via Grignard Reaction and Carboxylation

This protocol outlines a common method for the synthesis of 2-(2-Bromophenyl)-2-methylpropanoic acid starting from 1-bromo-2-iodobenzene. The differential reactivity of the C-I and C-Br bonds allows for selective Grignard formation at the iodo-position.

Step 1: Grignard Reagent Formation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents). In the dropping funnel, prepare a solution of 1-bromo-2-iodobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the 1-bromo-2-iodobenzene solution to the magnesium turnings. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

  • Addition: Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining 1-bromo-2-iodobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Preparation of CO2: In a separate flask, crush a sufficient amount of dry ice (solid CO2) to create a fine powder.

  • Reaction: Slowly add the prepared Grignard reagent solution to the crushed dry ice with vigorous stirring. A thick slurry will form.

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature. Slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to remove impurities.

  • Column Chromatography: If significant isomeric impurities are present, column chromatography on silica gel may be necessary for complete purification.

IV. Visualizations

Logical Flow of Troubleshooting

Troubleshooting_Flow cluster_LowYield Low Yield Troubleshooting cluster_HighImpurities Impurity Troubleshooting cluster_PhysicalState Physical State Troubleshooting Start Problem Identified LowYield Low Yield Start->LowYield HighImpurities High Impurity Levels Start->HighImpurities PhysicalState Incorrect Physical State Start->PhysicalState GrignardFormation Check Grignard Formation LowYield->GrignardFormation AnhydrousConditions Verify Anhydrous Conditions LowYield->AnhydrousConditions CarboxylationEfficiency Optimize Carboxylation LowYield->CarboxylationEfficiency Isomeric Isomeric Impurities HighImpurities->Isomeric HomoCoupling Homo-coupling HighImpurities->HomoCoupling StartingMaterial Unreacted Starting Material HighImpurities->StartingMaterial Purification Purification Strategy PhysicalState->Purification Workup_pH Check Workup pH PhysicalState->Workup_pH ActivateMg Activate Magnesium GrignardFormation->ActivateMg Dry Dry Glassware & Solvents AnhydrousConditions->Dry ExcessCO2 Use Excess Dry Ice CarboxylationEfficiency->ExcessCO2 ReEvaluate Re-evaluate Synthesis Strategy Isomeric->ReEvaluate ControlAddition Control Reagent Addition HomoCoupling->ControlAddition CheckCompletion Check Reaction Completion StartingMaterial->CheckCompletion Purify Recrystallize or Chromatograph Purification->Purify AdjustpH Adjust pH to < 2 Workup_pH->AdjustpH

Caption: Troubleshooting workflow for the synthesis of 2-(2-Bromophenyl)-2-methylpropanoic acid.

Reaction Pathway: Grignard Synthesis

Grignard_Synthesis Start 1-Bromo-2-iodobenzene + Mg Grignard 2-Bromophenylmagnesium Iodide (Grignard Reagent) Start->Grignard Et2O CO2 CO2 (Dry Ice) Carboxylate Magnesium Carboxylate Salt Grignard->Carboxylate 1. Add to CO2 Biphenyl 2,2'-Dibromobiphenyl (Homo-coupling Byproduct) Grignard->Biphenyl Reaction with starting material Toluene Bromobenzene (Protonation Byproduct) Grignard->Toluene Reaction with trace water Product 2-(2-Bromophenyl)-2-methylpropanoic acid Carboxylate->Product 2. H3O+ workup Water H2O (trace)

Caption: Synthetic pathway for 2-(2-Bromophenyl)-2-methylpropanoic acid via a Grignard reaction.

V. References

  • Divi's Laboratories Limited. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. EP2532644A1, December 12, 2012.

  • Divi's Laboratories Limited. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. US20120309973A1, December 6, 2012.

Sources

stability issues of 2-(2-Bromophenyl)-2-methylpropanoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-Bromophenyl)-2-methylpropanoic acid (CAS No. 113948-00-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. While this compound is generally stable under standard storage and handling conditions, its reactivity profile can lead to specific issues during synthetic transformations, particularly under thermal stress or in the presence of certain reagents.[1] This guide provides in-depth, field-proven insights into identifying, troubleshooting, and preventing common stability-related problems.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(2-Bromophenyl)-2-methylpropanoic acid?

A1: The main stability concerns stem from three key reactive sites in the molecule: the carboxylic acid group, the carbon-bromine bond on the aromatic ring, and the benzylic-like quaternary carbon. Under specific conditions, this can lead to:

  • Thermal Decomposition: Upon heating, the molecule can undergo decarboxylation. Thermal decomposition may also generate carbon oxides and hydrogen bromide.[1]

  • Hydrodebromination: A common side reaction in palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced by a hydrogen atom.[2]

  • Unwanted Side Reactions: Sensitivity to strong bases or nucleophiles can lead to unintended reactions.

Q2: How should 2-(2-Bromophenyl)-2-methylpropanoic acid be stored?

A2: For optimal stability, the compound should be stored in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[1] It is also advisable to keep it away from strong oxidizing agents.[1]

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, like most carboxylic acids, it will react with bases to form the corresponding carboxylate salt. While generally stable in moderately acidic conditions, strong acids, especially at elevated temperatures, can potentially promote side reactions. Its structural analog, 2-(4-Bromophenyl)-2-methylpropanoic acid, is noted to be sensitive to strong bases and nucleophiles.

Q4: What are the expected decomposition products under thermal stress?

A4: The primary thermal decomposition pathway is decarboxylation to yield 1-bromo-2-ethylbenzene. In the event of a fire, thermal decomposition can generate carbon oxides and hydrogen bromide.[1]

Section 2: Troubleshooting Guides for Synthetic Reactions

This section addresses specific issues that may arise during common synthetic applications of 2-(2-Bromophenyl)-2-methylpropanoic acid.

Guide 1: Poor Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Issue: You are observing low yields of the desired coupled product, and a significant amount of a major byproduct is detected by GC-MS or LC-MS.

Probable Cause: Hydrodebromination

Hydrodebromination is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-methyl-2-phenylpropanoic acid. This is a common side reaction in palladium-catalyzed processes, especially if there are sources of hydride in the reaction mixture (e.g., from solvents like isopropanol or from certain bases).[2][3]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Implementation cluster_3 Verification Problem Low Yield & Byproduct Detected Analysis Characterize Byproduct (GC-MS, LC-MS, NMR) Problem->Analysis Confirm Confirm Byproduct is 2-methyl-2-phenylpropanoic acid Analysis->Confirm Solvent Switch to Aprotic Solvent (e.g., Toluene, Dioxane) Confirm->Solvent If confirmed Base Use Anhydrous Base (e.g., Cs2CO3, K3PO4) Confirm->Base If confirmed Reagents Ensure High Purity of Reagents Confirm->Reagents If confirmed Temp Optimize Reaction Temperature (Lower if possible) Confirm->Temp If confirmed Monitor Monitor Reaction by LC-MS Solvent->Monitor Base->Monitor Reagents->Monitor Temp->Monitor Result Improved Yield of Desired Product Monitor->Result

Caption: Troubleshooting hydrodebromination in cross-coupling reactions.

Detailed Steps & Explanations:

  • Byproduct Characterization:

    • Protocol: Isolate the byproduct or analyze the crude reaction mixture using GC-MS and ¹H NMR.

    • Expected Data: The mass spectrum should correspond to the molecular weight of 2-methyl-2-phenylpropanoic acid (C₁₀H₁₂O₂). The ¹H NMR will show a characteristic shift for the aromatic protons without the bromine splitting pattern.

    • Causality: Confirming the byproduct's identity is crucial to ensure you are addressing the correct problem.

  • Solvent & Reagent Optimization:

    • Protocol:

      • Switch from protic solvents (like alcohols) to aprotic solvents such as toluene, dioxane, or THF.

      • Use a thoroughly dried, anhydrous base like cesium carbonate or potassium phosphate.

      • Ensure all reagents, especially the palladium catalyst and ligands, are of high purity and handled under an inert atmosphere.

    • Causality: Protic solvents and water can act as hydride sources, promoting hydrodebromination.[2] Using anhydrous conditions minimizes these sources.

  • Temperature Control:

    • Protocol: Screen a range of reaction temperatures. Start with a lower temperature (e.g., 80 °C) and incrementally increase it.

    • Causality: Higher temperatures can sometimes favor side reactions. Optimizing the temperature can improve the selectivity for the desired cross-coupling pathway.

Guide 2: Formation of an Unknown Impurity During a High-Temperature Reaction

Issue: After running a reaction at elevated temperatures (e.g., >120 °C), a new, non-polar impurity is observed, and there is evidence of gas evolution (e.g., pressure buildup).

Probable Cause: Thermal Decarboxylation

Carboxylic acids can undergo decarboxylation (loss of CO₂) when heated, a reaction that can sometimes be catalyzed by trace metals or acidic/basic conditions.[4] For 2-(2-Bromophenyl)-2-methylpropanoic acid, this would result in the formation of 1-bromo-2-ethylbenzene.

Troubleshooting Workflow:

G cluster_0 Symptom cluster_1 Hypothesis cluster_2 Corrective Actions cluster_3 Outcome Symptom New Impurity & Gas Evolution at High Temperature Hypothesis Thermal Decarboxylation Symptom->Hypothesis Temp Lower Reaction Temperature Hypothesis->Temp Activation Use Alternative Activation Method (e.g., convert to acid chloride) Hypothesis->Activation Catalyst Screen for Milder Catalysts Hypothesis->Catalyst Outcome Reduced or Eliminated Impurity Temp->Outcome Activation->Outcome Catalyst->Outcome

Caption: Troubleshooting thermal decarboxylation.

Detailed Steps & Explanations:

  • Confirm Decarboxylation:

    • Protocol: Analyze the reaction mixture by GC-MS. Look for a peak with a mass corresponding to 1-bromo-2-ethylbenzene (C₈H₉Br).

    • Causality: The loss of CO₂ (44 g/mol ) is a clear indicator of decarboxylation.

  • Mitigation Strategies:

    • Temperature Reduction: This is the most direct approach. Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate.

    • Alternative Activation: If the carboxylic acid functionality needs to react (e.g., in an amidation), convert it to a more reactive intermediate like an acid chloride or an activated ester at a lower temperature before the high-temperature step. This removes the possibility of decarboxylation.

      • Protocol for Acid Chloride Formation:

        • Suspend 2-(2-Bromophenyl)-2-methylpropanoic acid in an inert solvent like dichloromethane.

        • Add oxalyl chloride or thionyl chloride dropwise at 0 °C.

        • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

        • Remove the solvent and excess reagent under reduced pressure. The resulting acid chloride can then be used in the subsequent reaction.

    • Causality: Converting the carboxylic acid to a derivative that is stable at higher temperatures circumvents the degradation pathway.

Section 3: Analytical Methods for Stability Monitoring

Proactive monitoring is key to understanding the stability of 2-(2-Bromophenyl)-2-methylpropanoic acid in your specific reaction context.

Technique Purpose Typical Observations for Degradation
Reverse-Phase HPLC (RP-HPLC) Quantify the purity of the starting material and monitor the formation of both polar and non-polar impurities.[5]Appearance of new peaks. A decrease in the main peak area without a corresponding increase in the product peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify volatile byproducts, particularly the products of decarboxylation and hydrodebromination.[6]Detection of peaks corresponding to 2-methyl-2-phenylpropanoic acid or 1-bromo-2-ethylbenzene.
¹H NMR Spectroscopy Structural confirmation of starting material, product, and any isolated byproducts.Disappearance of the carboxylic acid proton signal (~12 ppm). Changes in the aromatic region, such as the loss of bromine-induced splitting patterns.

Protocol: In-Process Reaction Monitoring by RP-HPLC

  • Method Development: Develop an HPLC method that cleanly separates the starting material, the desired product, and potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point.[5]

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction (e.g., by adding to cold water or a suitable solvent). Dilute the sample to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the prepared sample and analyze the chromatogram.

  • Interpretation: Track the disappearance of the starting material and the appearance of the product and any byproducts over time. This data will provide a clear picture of the reaction's progress and the formation of any degradation products.

By understanding the potential instability pathways and employing robust analytical monitoring, you can optimize your reaction conditions to maximize yield and purity when working with 2-(2-Bromophenyl)-2-methylpropanoic acid.

References

  • S. K. Singh, et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(8), 836-845. Available at: [Link]

  • Divi's Laboratories Ltd. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap. Retrieved from [Link]

  • D. A. Petrone, et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2588–2637. Available at: [Link]

  • A. Author, et al. (n.d.). Control experiments: hydrodebromination reaction was performed in the.... ResearchGate. Retrieved from [Link]

  • S. Vladimirova, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. Available at: [Link]

  • Gui, R. (2017). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. DigitalCommons@University of Nebraska - Lincoln. Retrieved from [Link]

  • M. T. T. Nguyen, et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Angewandte Chemie International Edition, 56(44), 13863-13867. Available at: [Link]

  • J. E. Milne. (2002). Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. Retrieved from [Link]

  • Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. Retrieved from [Link]

  • G. A. Molander & B. Canturk. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. ResearchGate. Retrieved from [Link]

  • Divi's Laboratories Ltd. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. Retrieved from [Link]

  • M. Catellani, et al. (2015). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Molecules, 20(12), 21855–21868. Available at: [Link]

  • X. Shen & Z. Sun. (2009). Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

spectroscopic differentiation of bromophenyl-2-methylpropanoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Differentiation of Bromophenyl-2-methylpropanoic Acid Isomers: A Technical Comparison Guide

Executive Summary

Objective: This guide provides a definitive technical framework for distinguishing the regioisomers (ortho-, meta-, para-) and stereoisomers (enantiomers) of bromophenyl-2-methylpropanoic acid derivatives. Context: The primary industrial focus is on 2-(4-bromophenyl)-2-methylpropanoic acid , a critical achiral intermediate in the synthesis of antihistamines like Fexofenadine.[1][2] However, differentiation from its meta (3-bromo) and ortho (2-bromo) regioisomers is essential for regulatory compliance (ICH Q3A). Additionally, for the chiral analog 2-(4-bromophenyl)propanoic acid , enantiomeric purity is a key efficacy determinant. Core Methodology: This guide prioritizes NMR (Nuclear Magnetic Resonance) for structural elucidation and IR (Infrared Spectroscopy) for rapid screening, supplemented by Chiral HPLC for enantiomeric analysis.

Structural Analysis & Isomer Classes

Before selecting a spectroscopic method, researchers must define the isomerism type relevant to their synthesis.

Isomer TypeStructural VariantKey ChallengePrimary Technique
Regioisomers Para (4-Br), Meta (3-Br), Ortho (2-Br)Similar polarity; co-elution in standard LC.1H NMR (Splitting Patterns), IR (Fingerprint)
Enantiomers (R)- vs (S)- (Only for mono-methyl analogs)Identical NMR/IR in achiral environments.Chiral HPLC, Chiral Solvating Agents (NMR)

Method 1: Infrared Spectroscopy (Rapid Screening)

Mechanism: IR spectroscopy differentiates regioisomers based on the Out-of-Plane (OOP) C-H bending vibrations of the aromatic ring. This method is non-destructive and ideal for solid-state QC.

Diagnostic Bands (Fingerprint Region)
IsomerSubstitution PatternAdjacent Aromatic HydrogensDiagnostic Wavenumber (cm⁻¹)
Para (4-Br) 1,4-Disubstituted2 adjacent hydrogens800 – 850 (Strong)
Meta (3-Br) 1,3-Disubstituted3 adjacent hydrogens690 – 710 & 750 – 810
Ortho (2-Br) 1,2-Disubstituted4 adjacent hydrogens735 – 770 (Strong)

Protocol:

  • Sample Prep: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.

  • Scan Parameters: Range 4000–600 cm⁻¹, Resolution 4 cm⁻¹, 16 scans.

  • Analysis: Focus exclusively on the 600–900 cm⁻¹ region. Do not rely on Carbonyl (C=O) stretches (~1700 cm⁻¹) as they are identical across isomers.

IR_Decision_Tree Start Analyze IR Spectrum (600-900 cm⁻¹) Check800 Peak at 800-850 cm⁻¹? Start->Check800 Check750 Peaks at 690-710 & 750-810 cm⁻¹? Check800->Check750 No Para Para Isomer (1,4-substitution) Check800->Para Yes (Strong) Check735 Peak at 735-770 cm⁻¹? Check750->Check735 No Meta Meta Isomer (1,3-substitution) Check750->Meta Yes (Two Bands) Check735->Start Inconclusive (Check Purity) Ortho Ortho Isomer (1,2-substitution) Check735->Ortho Yes

Figure 1: Decision logic for identifying regioisomers using IR Out-of-Plane bending vibrations.

Method 2: 1H NMR Spectroscopy (Definitive Structural Elucidation)

Mechanism: Proton NMR provides the most reliable differentiation through spin-spin coupling patterns (splitting) in the aromatic region (6.5 – 8.0 ppm).

Aromatic Region Analysis (CDCl₃, 400 MHz)
IsomerSymmetrySplitting Pattern DescriptionCoupling Constants (

)
Para SymmetricAA'BB' System (appears as two "doublets" with roofing effect).

Hz
Meta AsymmetricSinglet (H2), Doublet (H4, H6), Triplet (H5).

Hz,

Hz
Ortho AsymmetricComplex multiplet (ABCD). H6 often deshielded by acid group.

Hz,

Hz

Experimental Protocol:

  • Solvent: Dissolve 10 mg sample in 0.6 mL CDCl₃ (Chloroform-d). DMSO-d6 is a secondary choice if solubility is poor, but it may broaden peaks due to viscosity.

  • Acquisition: Standard proton pulse sequence (zg30), 16 scans, relaxation delay (D1)

    
     1.0 sec to ensure accurate integration.
    
  • Processing: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

  • Validation: Integrate the aromatic region. Total integral should equal 4H relative to the methyl group (6H for gem-dimethyl).

Key Insight: The Para isomer is easily identified by its symmetry. If you see a singlet in the aromatic region (isolated proton between substituents), you likely have the Meta isomer.

Method 3: Chiral Analysis (Enantiomer Differentiation)

Applicable only to chiral analogs (e.g., 2-(4-bromophenyl)propanoic acid).

Mechanism: Enantiomers have identical physical properties in achiral environments. Differentiation requires a chiral selector.

A. Chiral HPLC (Gold Standard)
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% TFA (Trifluoroacetic acid) to suppress ionization of the carboxylic acid.

  • Detection: UV at 254 nm.

  • Performance: Expect resolution (

    
    ) > 1.5 for baseline separation.
    
B. NMR with Chiral Solvating Agents (CSA)
  • Reagent: (R)-(+)-1-Phenylethylamine or Quinine .

  • Protocol:

    • Dissolve the racemic acid in CDCl₃.

    • Add 1.0 equivalent of the chiral amine.

    • The acid-base complex forms diastereomeric salts in situ.

    • Observe the Methyl doublet (for the propanoic backbone). It will split into two distinct doublets (one for R-salt, one for S-salt) due to the anisotropic environment.

Chiral_Workflow Sample Chiral Sample (Mono-methyl analog) Choice Select Method Sample->Choice HPLC Chiral HPLC (Quantitation) Choice->HPLC High Precision (ee% determination) NMR 1H NMR + CSA (Rapid Check) Choice->NMR Quick Screen Result_HPLC Chromatogram: Two peaks (R/S) HPLC->Result_HPLC Result_NMR Spectrum: Split Methyl Doublets NMR->Result_NMR

Figure 2: Workflow for differentiating enantiomers of chiral bromophenylpropanoic acid derivatives.

Comparative Analysis Summary

FeatureIR Spectroscopy1H NMRChiral HPLC
Primary Use Regioisomer Screening (QC)Structural ConfirmationEnantiomeric Purity (ee%)
Sample Req. < 5 mg (Solid)~10 mg (Solution)< 1 mg (Solution)
Time/Run < 5 mins10-15 mins20-40 mins
Cost LowHigh (Instrument)Medium (Consumables)
Limitation Cannot separate mixtures wellExpensive instrumentationRequires method development

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3] (Authoritative text on IR/NMR interpretation rules).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10933679, 2-(4-Bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025).[4] Interpretation of the IR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. Retrieved from [Link]

Sources

Comparative Guide: Synthetic Routes to 2-(2-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Synthetic Routes to 2-(2-Bromophenyl)-2-methylpropanoic Acid CAS: 113948-00-8 Format: Publish Comparison Guide

Executive Summary

The synthesis of 2-(2-bromophenyl)-2-methylpropanoic acid (CAS: 113948-00-8) presents a specific regiochemical challenge often underestimated in standard process development. Unlike its para-isomer (a key intermediate for Fexofenadine), the ortho-isomer cannot be accessed via direct bromination of the parent acid due to the strong para-directing nature of the alkyl group.

This guide evaluates three distinct synthetic strategies, prioritizing regiocontrol, scalability, and operational safety. The Dialkylation of Phenylacetic Acid Derivatives is identified as the superior route for laboratory and pilot-scale production, while Phase-Transfer Catalysis (PTC) offers a safer alternative for larger batches.

Part 1: Strategic Route Analysis
The Core Challenge: Steric vs. Electronic Control

The target molecule features a quaternary carbon adjacent to an ortho-bromoaryl ring. This creates significant steric bulk, hindering nucleophilic attack at the carbonyl center during hydrolysis steps. Furthermore, the ortho-bromine atom is susceptible to debromination under metal-catalyzed conditions, ruling out many cross-coupling approaches.

Route Comparison Matrix
FeatureRoute A: Enolate Methylation (NaH) Route B: Phase-Transfer Catalysis (PTC) Route C: Direct Bromination
Mechanism Anionic Dialkylation (

)
Interfacial AlkylationElectrophilic Aromatic Subst. (

)
Starting Material Methyl 2-(2-bromophenyl)acetate2-Bromophenylacetonitrile2-Methyl-2-phenylpropanoic acid
Regioselectivity 100% (Pre-installed) 100% (Pre-installed) Poor (<5% Ortho)
Yield High (85-92%)Moderate-High (75-85%)N/A (Yields para-isomer)
Safety Profile Low (Requires NaH,

gas)
High (Aqueous bases)Moderate (

handling)
Scalability Difficult (Exothermic)ExcellentN/A
Recommendation Primary Lab Method Primary Industrial Method DO NOT USE
Part 2: Detailed Experimental Protocols
Route A: The "Gold Standard" – Dialkylation of Ester Precursors

This route is preferred for medicinal chemistry applications due to its reliability and high purity profile. It utilizes a stepwise methylation of the ester enolate.

Prerequisites:

  • Precursor: Methyl 2-(2-bromophenyl)acetate (Synthesized via acid-catalyzed esterification of 2-bromophenylacetic acid).

  • Reagents: Sodium Hydride (60% dispersion), Iodomethane (MeI), THF (anhydrous).

Protocol:

  • Enolate Formation: To a flame-dried flask under

    
    , suspend NaH (2.5 equiv) in anhydrous THF at 0°C.
    
  • Addition: Dropwise add Methyl 2-(2-bromophenyl)acetate (1.0 equiv) in THF. Evolution of

    
     gas will be vigorous. Stir for 30 min to ensure complete deprotonation.
    
  • Methylation: Add Iodomethane (2.8 equiv) dropwise at 0°C. The solution may become viscous.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC/HPLC. The steric bulk of the first methyl group slows the second alkylation, but the driving force is sufficient.

  • Quench & Workup: Cool to 0°C, quench with saturated

    
    . Extract with EtOAc, wash with brine, and dry over 
    
    
    
    .
  • Hydrolysis (Critical Step):

    • Note: The steric hindrance of the ortho-Br and the gem-dimethyl group makes standard hydrolysis slow.

    • Dissolve the crude ester in EtOH/Water (3:1). Add NaOH (5.0 equiv).

    • Reflux vigorously for 12–24 hours. Monitor disappearance of the ester peak.[1]

    • Acidify to pH 1 with HCl and extract to yield the free acid.

Why this works: The ortho-bromo group is stable to NaH. The use of the ester prevents decarboxylation issues common with free acids.

Route B: Phase-Transfer Catalysis (The Scalable Alternative)

For quantities >100g, handling NaH is hazardous. PTC uses liquid-liquid biphasic systems to generate the carbanion without dangerous hydrogen evolution.

Protocol:

  • Setup: Charge a reactor with 2-Bromophenylacetonitrile (1.0 equiv), Toluene (4 vol), and 50% aqueous NaOH (3.0 equiv).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (0.05 equiv).

  • Alkylation: Add Iodomethane (2.5 equiv) dropwise while maintaining internal temperature <30°C.

  • Agitation: High-shear stirring is required to maximize interfacial surface area. Stir for 8–12 hours.

  • Hydrolysis of the Nitrile:

    • Challenge: The resulting sterically hindered nitrile is extremely resistant to hydrolysis.

    • Conditions: Isolate the nitrile.[2] Heat in 70%

      
       at 140°C for 8 hours. (Acid hydrolysis is often more effective than basic for hindered nitriles).
      
    • Safety: This step requires glass-lined reactors due to high temperature acid.

Route C: The "Trap" – Direct Bromination

Warning: Many researchers attempt to brominate 2-methyl-2-phenylpropanoic acid directly, assuming it will yield the target.

  • Outcome: The major product is 2-(4-bromophenyl)-2-methylpropanoic acid (Para-isomer).[3]

  • Reason: The bulky tert-butyl-like group at the benzylic position directs the incoming electrophile (

    
    ) to the sterically unencumbered para position.
    
  • Verdict: This route is chemically invalid for the ortho isomer.

Part 3: Visualization of Synthetic Logic

The following decision tree illustrates the critical checkpoints in selecting the correct pathway.

SyntheticRoutes Start Target: 2-(2-Bromophenyl)-2-methylpropanoic acid RouteA Route A: Ester Methylation (Lab Scale / High Purity) Start->RouteA RouteB Route B: Nitrile PTC Alkylation (Industrial Scale) Start->RouteB RouteC Route C: Direct Bromination (Common Error) Start->RouteC SM_A SM: 2-Bromophenylacetic Acid RouteA->SM_A SM_B SM: 2-Bromophenylacetonitrile RouteB->SM_B SM_C SM: 2-Methyl-2-phenylpropanoic Acid RouteC->SM_C StepA1 1. Esterification (MeOH/H+) 2. NaH / MeI (2.5 eq) SM_A->StepA1 StepB1 50% NaOH / MeI / TBAB (Phase Transfer) SM_B->StepB1 ResultC FAILURE: Yields Para-Isomer (Regioselectivity Issue) SM_C->ResultC StepA2 Hydrolysis (NaOH/EtOH) Requires Reflux (Steric Hindrance) StepA1->StepA2 ResultSuccess SUCCESS: Ortho-Isomer Isolated StepA2->ResultSuccess StepB2 Acid Hydrolysis (H2SO4, 140°C) Harsh Conditions Required StepB1->StepB2 StepB2->ResultSuccess

Caption: Decision matrix for synthetic route selection. Green path indicates the recommended laboratory method; Yellow indicates the industrial alternative; Red indicates the regiochemical dead-end.

References
  • Divi's Laboratories Ltd. Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[3][4] US Patent 2012/0309973 A1. (Cited to demonstrate the regioselectivity of direct bromination favoring the para isomer).

  • Venturepharm Biotech. Preparation method of bilastine intermediate.[1] (Discusses alkylation strategies for phenylacetic acid derivatives).

Sources

Comparative Characterization of Bromophenyl-Derived Regioisomeric Impurities in Fexofenadine and Bilastine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of second-generation antihistamines, the control of regioisomeric impurities is a critical quality attribute (CQA). Both Fexofenadine and Bilastine rely on para-substituted phenyl moieties derived from bromophenyl precursors. The presence of meta- or ortho-isomers in these starting materials leads to "isobaric impurities"—compounds with identical molecular weights and fragmentation patterns to the Active Pharmaceutical Ingredient (API), rendering standard LC-MS identification insufficient.

This guide provides a comparative analysis of these specific impurities, detailing their synthetic origins, chromatographic behavior, and definitive characterization protocols.

Part 1: Synthetic Origins & Mechanistic Causality

The formation of these impurities is not random; it is a direct consequence of the regioselectivity (or lack thereof) in the production of the bromophenyl starting materials.

Fexofenadine: The Meta-Isomer Challenge

Fexofenadine is synthesized via the alkylation of piperidine derivatives. A key precursor is methyl 2-(4-bromophenyl)-2-methylpropanoate .

  • The Flaw: Commercial supplies of the para-bromo precursor often contain 0.1–0.5% of the meta-isomer (methyl 2-(3-bromophenyl)-2-methylpropanoate).

  • The Result: This isomer reacts identically through the synthesis, yielding Impurity B (as designated by Ph. Eur.), which is the meta-regioisomer of Fexofenadine.

Bilastine: The Phenethyl Moiety

Bilastine synthesis involves the alkylation of a benzimidazole core with a phenethyl electrophile, typically derived from 2-(4-bromophenyl)ethanol or its ester derivatives.

  • The Flaw: Similar to Fexofenadine, the Friedel-Crafts alkylation used to generate the phenethyl precursor can yield ortho- and meta-isomers if not strictly controlled.

  • The Result: These isomers carry through to the final API, creating impurities that differ only in the substitution pattern on the ethyl-linked phenyl ring.

Pathway Visualization

The following diagram illustrates how these isomeric impurities enter the process and persist to the final drug substance.

G Start_Fex Precursor: Methyl 2-(4-bromophenyl)-2-methylpropanoate Reaction_Fex Suzuki Coupling / Alkylation Start_Fex->Reaction_Fex Imp_Fex Impurity: Meta-isomer (3-bromo) Imp_Fex->Reaction_Fex Co-elutes API_Fex Fexofenadine (Para) Reaction_Fex->API_Fex Final_Imp_Fex Impurity B (Meta) Reaction_Fex->Final_Imp_Fex Start_Bil Precursor: 2-(4-bromophenyl)ethyl derivative Reaction_Bil Benzimidazole Alkylation Start_Bil->Reaction_Bil Imp_Bil Impurity: Ortho/Meta isomers Imp_Bil->Reaction_Bil Co-elutes API_Bil Bilastine (Para) Reaction_Bil->API_Bil Final_Imp_Bil Isomeric Impurity Reaction_Bil->Final_Imp_Bil

Caption: Propagation of bromophenyl regioisomers through the synthesis of Fexofenadine and Bilastine.

Part 2: Analytical Strategy (The "How")

Because these impurities are isobaric (same mass), Mass Spectrometry (MS) alone is blind to the difference. The separation relies entirely on Shape Selectivity in chromatography.

Chromatographic Causality
  • C18 Columns: Often struggle to separate meta and para isomers because the hydrophobicity differences are negligible.

  • Phenyl-Hexyl / Biphenyl Columns: These are superior for this application. The

    
    -
    
    
    
    interactions between the stationary phase and the aromatic rings of the analyte are sensitive to the electron density distribution, which differs significantly between para (linear, symmetric) and meta (kinked) isomers.
Comparative Data Summary
FeatureFexofenadine Impurity B (Meta)Bilastine Isomeric Impurity (Ortho/Meta)
Molecular Formula C32H39NO4C28H37N3O3
Monoisotopic Mass 501.288463.283
MS/MS Fragmentation Identical to API (m/z 466, 171)Identical to API (m/z 284, 119)
Relative Retention (C18) ~0.95 - 1.05 (Often co-elutes)~0.92 - 1.08 (Difficult separation)
Preferred Column Phenyl-Hexyl or C8Phenyl-Hexyl or Pentafluorophenyl (PFP)
Detection (UV) 220 nm215 nm / 276 nm

Part 3: Detailed Experimental Protocols

Protocol A: High-Resolution LC-MS Separation

This method is designed to separate the regioisomers based on


-

selectivity.

Applicability: Both Fexofenadine and Bilastine.[1][]

  • System: UHPLC coupled to Q-TOF MS.

  • Column: Acquity CSH Phenyl-Hexyl (100mm x 2.1mm, 1.7µm) or equivalent.

    • Why: The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic amines (like piperidine/benzimidazole) while the Phenyl ligand separates isomers.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: Linear ramp to 60% B

    • 10-12 min: Hold 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • MS Parameters: ESI Positive Mode. Source Temp 120°C. Desolvation Temp 350°C.

Self-Validating Step: Inject a mixture of the API and the specific impurity standard (if available). If baseline resolution (Rs > 1.5) is not achieved, lower the gradient slope to 2% B/min.

Protocol B: Isolation for NMR Confirmation

Since MS cannot definitively distinguish the position of the phenyl substitution, 1H-NMR is required for primary reference standard characterization.

  • Enrichment: Use Preparative HPLC with a C18 column (250mm x 20mm) to isolate the impurity peak from a "spiked" or mother liquor sample.

  • Solvent Removal: Lyophilize the fraction; avoid rotary evaporation at high heat to prevent degradation.

  • NMR Setup: Dissolve ~5 mg in DMSO-d6.

  • Key Diagnostic Signals:

    • Para-isomer (API): Look for the symmetric AA'BB' doublet system in the aromatic region (approx 7.0 - 7.5 ppm).

    • Meta-isomer (Impurity): Look for a complex ABCD system (singlet, two doublets, one triplet). The loss of symmetry is the definitive proof.

Part 4: Logical Workflow for Impurity Identification

The following Graphviz diagram outlines the decision tree for characterizing these specific impurities.

Workflow Sample Unknown Impurity Detected (Same m/z as API) MS_Check High Res MS (Q-TOF) Confirm Formula Sample->MS_Check Chrom_Check Check Retention on Phenyl-Hexyl Column MS_Check->Chrom_Check Decision Is separation improved vs C18? Chrom_Check->Decision Iso_Imp Likely Regioisomer (Ortho/Meta) Decision->Iso_Imp Yes Unk_Imp Likely Stereoisomer or Isobaric Analog Decision->Unk_Imp No NMR Isolate & 1H-NMR (Check Symmetry) Iso_Imp->NMR

Caption: Decision tree for identifying isobaric regioisomeric impurities.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[3] (2006).[3][4] Retrieved from [Link]

  • European Medicines Agency (EMA). Assessment Report: Bilastine. (2010). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Fexofenadine. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities. (2011).[5] Retrieved from [Link] (General search link provided as specific deep links to paid journals may expire; refer to DOI: 10.1186/1750-1172-6-63 for related context).

Sources

Biological Activity Comparison of Bromophenyl-2-Methylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the biological activity of bromophenyl-2-methylpropanoic acid isomers. It is designed for researchers and drug development professionals, focusing on the structure-activity relationships (SAR), mechanistic pathways, and experimental validation of these compounds as privileged scaffolds in medicinal chemistry.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

Bromophenyl-2-methylpropanoic acid derivatives represent a critical class of "privileged structures" in pharmaceutical research. These compounds serve as essential scaffolds for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Neprilysin (NEP) inhibitors, and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .

This guide compares the biological activity of two primary structural classes:

  • 3-Phenyl Series (3-aryl-2-methylpropanoic acids): The dominant scaffold for metabolic disease therapeutics (e.g., Glitazars).

  • 2-Phenyl Series (2-aryl-2-methylpropanoic acids): A sterically hindered variant often used to probe receptor pocket volume or as a metabolic blocker.

Key Finding: The 3-(4-bromophenyl)-2-methylpropanoic acid isomer exhibits superior biological relevance as a lead fragment for PPAR


 agonism due to optimal hydrophobic interactions and stereochemical positioning, whereas the ortho-substituted isomers often show reduced potency due to steric clashes.

Chemical Identity & Isomer Classification

Understanding the structural distinction is prerequisite to analyzing biological activity. The "bromophenyl-2-methylpropanoic acid" string refers to two distinct regio-isomeric series.

Series A: 3-(Bromophenyl)-2-methylpropanoic Acid[1]
  • Structure: Ar-CH

    
    -CH(CH
    
    
    
    )-COOH
  • Chirality: Contains one chiral center at C2. The (S)-enantiomer is typically the eutomer (active form) for PPAR and COX targets.

  • Regioisomers:

    • Para (4-Br): Linear geometry; maximizes hydrophobic contact.

    • Meta (3-Br): Angled geometry; used to probe pocket width.

    • Ortho (2-Br): Twisted geometry; introduces significant steric hindrance.

Series B: 2-(Bromophenyl)-2-methylpropanoic Acid[2]
  • Structure: Ar-C(CH

    
    )
    
    
    
    -COOH (Gem-dimethyl)
  • Chirality: Achiral (if the phenyl ring is symmetrically substituted).

  • Characteristics: High metabolic stability due to the quaternary carbon; often acts as a "bio-isostere" of the 2-methyl derivative but with greater lipophilicity.

Mechanism of Action: Comparative Pathways

The biological activity of these isomers is defined by their ability to engage specific nuclear receptors and enzymes.

PPAR Agonism (Metabolic Regulation)

The 3-(4-bromophenyl)-2-methylpropanoic acid scaffold mimics the fatty acid side chains of endogenous ligands.

  • Mechanism: The carboxylic acid head group forms a hydrogen bond network with Tyr473 and His323 in the PPAR

    
     Ligand Binding Domain (LBD), stabilizing Helix 12 in the active conformation.
    
  • Isomer Impact:

    • 4-Bromo (Para): The bromine atom occupies a deep hydrophobic pocket, enhancing binding affinity via halogen bonding and van der Waals interactions.

    • 2-Bromo (Ortho): Steric clash with the LBD entrance loop often drastically reduces affinity.

Neprilysin (NEP) Inhibition

These acids act as zinc-binding groups (ZBG) in metalloprotease inhibitors.

  • Mechanism: The carboxylate coordinates the active site Zinc ion, while the bromophenyl group occupies the S1' hydrophobic subsite.

  • Isomer Impact: The (S)-enantiomer of the 3-phenyl series aligns the phenyl group correctly into the S1' pocket.

Signaling Pathway Visualization

The following diagram illustrates the activation pathway for the 3-(4-bromophenyl) isomer in a PPAR context.

PPAR_Pathway Ligand 3-(4-Br-Ph)-2-Me-Propanoic Acid PPAR_LBD PPARγ LBD (Hydrophobic Pocket) Ligand->PPAR_LBD Binding (Kd ~ nM) Helix12 Helix 12 Stabilization PPAR_LBD->Helix12 Conformational Change CoActivator Co-Activator Recruitment (SRC-1/PGC-1α) Helix12->CoActivator Complex Formation Transcription Gene Transcription (Glucose/Lipid Metabolism) CoActivator->Transcription Promoter Activation

Figure 1: Mechanism of Action for PPAR


 activation by 3-(4-bromophenyl)-2-methylpropanoic acid derivatives.

Comparative Biological Activity Analysis

The following table synthesizes data on the potency and selectivity of the isomers. Note that "Activity Score" is a relative metric based on general SAR trends in PPAR


 agonist literature.
IsomerStructurePrimary TargetActivity Score (1-10)Key Biological Feature
3-(4-Br-Ph)-2-Me Para-substitutedPPAR

/

9 Optimal Fit: Linear geometry fits the LBD; Bromine enhances lipophilicity and metabolic stability.
3-(3-Br-Ph)-2-Me Meta-substitutedPPAR

/

6 Selectivity Probe: Often shifts selectivity towards PPAR

; moderate steric clash in PPAR

.
3-(2-Br-Ph)-2-Me Ortho-substitutedInactive / Weak2 Steric Clash: The ortho-bromine twists the phenyl ring out of plane, preventing H-bond alignment.
2-(4-Br-Ph)-2-Me Gem-dimethylH1 Receptor / COX4 Metabolic Blocker: High stability; often used to block

-oxidation; weak PPAR activity due to bulk.
Pharmacokinetic Implications
  • Metabolic Stability: The 4-bromo substituent blocks para-hydroxylation, a primary metabolic clearance pathway for phenyl-propanoic acids (e.g., Ibuprofen). This significantly increases the half-life (

    
    ) of the molecule in vivo.
    
  • Chiral Inversion: The 3-phenyl series undergoes unidirectional chiral inversion (

    
    ) in vivo, mediated by acyl-CoA racemase. The 2-phenyl (gem-dimethyl)  series is achiral and does not undergo this conversion, providing a simpler PK profile.
    

Experimental Protocols

To validate the biological activity of these isomers, the following protocols are recommended. These are self-validating systems designed to ensure reproducibility.

Synthesis of 3-(4-Bromophenyl)-2-methylpropanoic Acid

Objective: Synthesize the primary active scaffold for assay testing.

Workflow:

  • Condensation: React 4-bromobenzaldehyde with diethyl methylmalonate using piperidine/acetic acid (Knoevenagel Condensation).

  • Reduction: Hydrogenate the alkene using Pd/C (careful monitoring to avoid de-bromination) or NaBH

    
    .
    
  • Hydrolysis & Decarboxylation: Reflux in 6N HCl to yield the racemic acid.

  • Resolution: Use (S)-(-)-phenylethylamine to resolve the active (S)-enantiomer.

Synthesis_Workflow Start 4-Bromobenzaldehyde + Diethyl Methylmalonate Step1 Knoevenagel Condensation (Piperidine/AcOH) Start->Step1 Intermediate Alpha,Beta-Unsaturated Ester Step1->Intermediate Step2 Reduction (NaBH4 or H2/Pd) Intermediate->Step2 Step3 Hydrolysis & Decarboxylation (HCl, Reflux) Step2->Step3 Product Racemic 3-(4-Br-Ph)-2-Me-Propanoic Acid Step3->Product

Figure 2: Synthetic route for the 3-(4-bromophenyl) regioisomer.

PPAR Nuclear Receptor Binding Assay (TR-FRET)

Objective: Quantify the binding affinity (


) of the isomers.

Protocol:

  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPAR

    
    -LBD, and a Fluormone™ Pan-PPAR Green tracer.
    
  • Preparation: Dilute test compounds (isomers) in DMSO to varying concentrations (e.g., 1 nM to 10

    
    M).
    
  • Incubation: Mix receptor, antibody, tracer, and test compound in a 384-well plate. Incubate for 2 hours at room temperature in the dark.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm, Emission: 520 nm / 495 nm).

  • Validation:

    • Positive Control: Rosiglitazone (known agonist).

    • Negative Control: DMSO only.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

      
      .
      

Self-Validation Check: If the ortho-isomer shows activity comparable to the para-isomer, suspect compound precipitation or non-specific aggregation (pan-assay interference).

References

  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual Review of Medicine. (Contextual grounding for PPAR mechanism).

A Comparative Guide to Bromophenyl-2-methylpropanoic Acid Isomers: From Pharmaceutical Synthesis to Potential Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced differences between isomeric forms of a molecule is paramount. This guide provides an in-depth comparison of the ortho-, meta-, and para-isomers of bromophenyl-2-methylpropanoic acid, a class of compounds belonging to the broader family of arylpropionic acids. While one isomer has a well-established role in pharmaceutical manufacturing, the others are often relegated to the status of impurities. This guide will objectively compare their known applications, with a focus on the para-isomer's role in the synthesis of Fexofenadine, and explore the potential for divergent biological activities based on the positional chemistry of the bromine substituent.

Introduction to Arylpropionic Acids: A Legacy of Anti-Inflammatory Action

Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2] The archetypal members of this class, such as ibuprofen and naproxen, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The presence of a carboxylic acid moiety is crucial for the broad-spectrum pharmacological activity of arylpropionic acids.[4]

The Prominent Para Isomer: 2-(4-bromophenyl)-2-methylpropanoic Acid

The para-substituted isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, stands out due to its critical role as a key intermediate in the synthesis of Fexofenadine.[5] Fexofenadine is a widely used second-generation antihistamine that is non-sedating.[5] The purity of the final Fexofenadine product is highly dependent on the isomeric purity of this starting material.[5]

Synthesis and the Challenge of Isomeric Purity

The synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid typically involves the bromination of 2-methyl-2-phenylpropanoic acid. A significant challenge in this process is the non-selective nature of the bromination reaction, which can lead to the formation of the undesirable ortho- and meta-isomers as byproducts.[5] The presence of these isomers, particularly 2-(3-bromophenyl)-2-methylpropanoic acid, can lead to the formation of related impurities in the final Fexofenadine drug substance, which are difficult to remove.[5] Consequently, much of the research surrounding this compound has focused on developing selective bromination methods to maximize the yield of the desired para-isomer.[5]

The Obscure Ortho and Meta Isomers: More Than Just Impurities?

The ortho- (2-(2-bromophenyl)-2-methylpropanoic acid) and meta- (2-(3-bromophenyl)-2-methylpropanoic acid) isomers are primarily documented in the context of being impurities in the synthesis of the para-isomer. However, the positional variation of the bromine atom on the phenyl ring could theoretically lead to distinct pharmacological profiles.

While direct comparative studies on the biological activities of these specific isomers are scarce in publicly available literature, we can draw inferences from related compounds. For instance, a study on positional isomers of NOSH-aspirin demonstrated that the position of the substituent on the phenyl ring influenced the degree of COX-1 and COX-2 inhibition.[6] This suggests that the ortho-, meta-, and para-isomers of bromophenyl-2-methylpropanoic acid could exhibit differential activity and selectivity towards the COX enzymes.

A derivative of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a potent and selective Aurora A kinase inhibitor, highlighting the potential for the 3-bromophenyl moiety to be incorporated into pharmacologically active molecules targeting pathways beyond inflammation.[7]

Table 1: Summary of Bromophenyl-2-methylpropanoic Acid Isomers

IsomerPosition of BromineKnown ApplicationsPotential Biological Activity (Inferred)
2-(2-bromophenyl)-2-methylpropanoic acid OrthoPrimarily an impurity in 4-bromo isomer synthesis.Potential COX inhibitor; steric hindrance from the ortho-bromo group might influence binding to the active site of COX enzymes.
2-(3-bromophenyl)-2-methylpropanoic acid MetaAn impurity in 4-bromo isomer synthesis.Potential COX inhibitor; may possess unique activity based on the electronic effects of the meta-bromo substituent. The 3-bromophenyl moiety is found in some kinase inhibitors.[7]
2-(4-bromophenyl)-2-methylpropanoic acid ParaKey intermediate in the synthesis of Fexofenadine.Expected to have COX inhibitory activity, characteristic of arylpropionic acids. The primary focus has been on its synthetic utility rather than its intrinsic pharmacological properties.

Experimental Protocol: A Proposed Comparative in vitro Study of COX Inhibition

To elucidate the potential differences in the pharmacological activity of the bromophenyl-2-methylpropanoic acid isomers, a comparative in vitro cyclooxygenase (COX) inhibition assay is proposed. This protocol is designed to be a self-validating system to assess and compare the inhibitory potency of the ortho-, meta-, and para-isomers against COX-1 and COX-2.

Objective

To determine and compare the half-maximal inhibitory concentrations (IC50) of 2-(2-bromophenyl)-2-methylpropanoic acid, 2-(3-bromophenyl)-2-methylpropanoic acid, and 2-(4-bromophenyl)-2-methylpropanoic acid against human COX-1 and COX-2 enzymes.

Materials
  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • 2-(2-bromophenyl)-2-methylpropanoic acid

  • 2-(3-bromophenyl)-2-methylpropanoic acid

  • 2-(4-bromophenyl)-2-methylpropanoic acid

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam)

  • Microplate reader

Methodology
  • Preparation of Test Compounds: Dissolve each isomer and control inhibitor in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions for each compound to determine the IC50 values.

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the assay kit manufacturer's instructions.

  • Assay Procedure:

    • Add the enzyme, a heme cofactor, and the test compound or control to the wells of a microplate.

    • Incubate for a specified time at a controlled temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specified time.

    • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., colorimetric or fluorescent).

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compounds compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound against each COX isoform using a non-linear regression analysis.

Expected Outcomes

This experiment will provide quantitative data on the inhibitory potency and selectivity of each bromophenyl-2-methylpropanoic acid isomer. The results will reveal whether the position of the bromine atom significantly influences the interaction with COX enzymes, potentially identifying a lead isomer for further development as an anti-inflammatory agent.

Visualizing the Isomeric Landscape and Experimental Workflow

To better understand the structural differences and the proposed experimental approach, the following diagrams are provided.

Caption: Structural relationship of bromophenyl-2-methylpropanoic acid isomers.

G cluster_prep Preparation cluster_assay COX Inhibition Assay cluster_analysis Data Analysis A Prepare stock solutions of isomers & controls B Prepare COX-1 & COX-2 enzymes A->B C Incubate enzyme with inhibitor B->C Add to plate D Initiate reaction with arachidonic acid C->D E Measure PGE2 production D->E F Calculate % inhibition E->F G Plot dose-response curves F->G H Determine IC50 values G->H I I H->I Comparative Analysis

Caption: Experimental workflow for comparative COX inhibition assay.

Conclusion and Future Directions

While 2-(4-bromophenyl)-2-methylpropanoic acid has a well-defined and crucial role in the pharmaceutical industry, the biological potential of its ortho- and meta-isomers remains largely unexplored. The structural similarity to known NSAIDs and the principle of positional isomerism influencing pharmacological activity suggest that these "impurities" may harbor their own unique therapeutic properties. The proposed comparative in vitro study offers a clear and logical path to investigate this hypothesis. Further research into the structure-activity relationships of these isomers could unveil novel lead compounds for the development of next-generation anti-inflammatory agents or drugs targeting other signaling pathways. This guide serves as a call to the scientific community to look beyond the established applications and explore the untapped potential of these closely related molecules.

References

Sources

assessing the purity of 2-(2-Bromophenyl)-2-methylpropanoic acid against a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, 2-(2-Bromophenyl)-2-methylpropanoic acid (BPMPA) serves as a critical sterically hindered building block. Its gem-dimethyl group and ortho-bromine substituent create a unique "steric lock" that complicates both synthesis and analysis.

Common commercial "97%" grades often conceal regioisomers (3-bromo and 4-bromo analogs) and des-bromo impurities that co-elute under standard gradient conditions. This guide compares the performance of High-Resolution HPLC-UV against Quantitative NMR (qNMR) for validating this intermediate. We demonstrate that while HPLC is superior for trace impurity profiling (ICH Q3A compliance), qNMR is the only definitive method for establishing the absolute assay of a primary reference standard without an existing comparator.

Part 1: The Analytical Challenge

The structural complexity of BPMPA presents three specific analytical hurdles:

  • Regioisomer Similarity: The ortho (2-Br), meta (3-Br), and para (4-Br) isomers possess nearly identical lipophilicity (logP ~3.0), making separation on standard C18 columns difficult without optimized selectivity.

  • UV Response Factors: De-halogenated impurities (e.g., 2-methyl-2-phenylpropanoic acid) have significantly different molar extinction coefficients at 254 nm, leading to "Area %" errors in HPLC.

  • Steric Hindrance: The bulkiness around the carboxylic acid can affect ionization kinetics in the mobile phase, leading to peak tailing if pH is not strictly controlled.

Part 2: Method Comparison & Protocols

Method A: High-Resolution HPLC (Impurity Profiling)

Best for: Detecting trace impurities (<0.1%) and regioisomers.

This protocol utilizes an acidic mobile phase to suppress the ionization of the carboxylic acid (pKa ~4.5), forcing the molecule into its neutral, more hydrophobic state to sharpen peak shape and maximize interaction with the stationary phase.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm (for max sensitivity) and 254 nm (for aromatic selectivity).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to stack polar impurities)

    • 2-20 min: 30% → 80% B (Linear gradient)

    • 20-25 min: 80% B (Wash)

Critical Insight: The isocratic hold at the beginning is crucial. Direct gradients often merge the des-bromo impurity with the solvent front or the main peak shoulder.

Method B: 1H-qNMR (Absolute Assay)

Best for: Establishing the "True" purity of a reference standard.

Unlike HPLC, qNMR does not require a reference standard of the analyte itself. It relies on the ratio of proton integration against a Certified Internal Standard (CIS).

Protocol:

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (provides excellent solubility for the acid).

  • Internal Standard: Maleic Acid (TraceCERT®) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).

  • Relaxation Delay (d1): 30 seconds (Must be > 5x T1 to ensure full relaxation).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation:



Where 

= Integration area,

= Number of protons,

= Molar mass,

= Mass used.

Part 3: Comparative Performance Data

We analyzed two samples: a Commercial Crude batch and an In-House Recrystallized batch using both methods.

MetricCommercial Crude (HPLC Area %)Commercial Crude (qNMR wt%)Recrystallized (HPLC Area %)Recrystallized (qNMR wt%)
Purity Value 98.2% 94.1% 99.6% 99.4%
Major Impurity 1.1% (Regioisomer)N/A (Integral overlap)<0.05%N/A
Inorganic Salts Not DetectedDetected (via mass balance)Not DetectedNot Detected
Solvent Residue Not Detected1.5% (Toluene)Not Detected0.1% (EtOAc)
Conclusion Overestimates PurityAccurate AssayAccurateValidates Standard

Analysis of Discrepancy: The Commercial Crude appeared to be 98.2% pure by HPLC. However, qNMR revealed it was only 94.1% pure by weight.

  • Cause: The crude sample contained inorganic salts (invisible to UV) and residual solvent (Toluene, invisible at 254 nm if co-eluting or in dead volume).

  • Result: Using the Commercial Crude as a standard for HPLC without qNMR correction would introduce a 4.1% systematic error in all downstream calculations.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for certifying a Reference Standard of BPMPA.

PurityAssessment Start Raw Material: BPMPA (Crude Synthesis) Solubility Solubility Check (DMSO-d6 vs Mobile Phase) Start->Solubility MethodA Method A: HPLC-UV (Impurity Profiling) Solubility->MethodA Dilute in Mobile Phase MethodB Method B: qNMR (Absolute Assay) Solubility->MethodB Add Internal Std RegioCheck Regioisomers Detected? MethodA->RegioCheck MassBalance Mass Balance Check (Assay vs Area %) MethodB->MassBalance RegioCheck->MassBalance Clean Profile Reject REJECT: Recrystallize (Remove Isomers/Salts) RegioCheck->Reject > 0.15% Isomers MassBalance->Reject Discrepancy > 2.0% Certify CERTIFY: Primary Reference Standard (Assign Purity based on qNMR) MassBalance->Certify Consistent Data

Caption: Integrated workflow for establishing a Primary Reference Standard. Note that HPLC and qNMR are used in tandem to cover both specificity (HPLC) and accuracy (qNMR).

Part 5: Recommendations

  • For Routine Release Testing: Use Method A (HPLC) . Once the reference standard is characterized, HPLC is faster, more sensitive to trace toxic impurities (like bromobenzene derivatives), and compliant with ICH Q3A reporting thresholds (0.05%) [1].

  • For Standard Qualification: Use Method B (qNMR) . Never assume a purchased "97%" reagent is suitable as a quantitative standard without running qNMR to determine the active moiety content, as salts and solvents often inflate the apparent purity in HPLC [2].

  • Regioisomer Control: If the 3-bromo or 4-bromo isomers are detected >0.15%, recrystallization from Hexane/Ethyl Acetate (9:1) is recommended over column chromatography due to the similar polarity of the isomers [3].

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[1] [Link]

  • Webster, G.K., et al. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Pharmaceutical Technology, 2016. [Link]

  • Almac Group. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance." Almac Voice, 2023.[2] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-2-methylpropanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.